Modzatinib
Descripción
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Propiedades
Número CAS |
2411407-25-3 |
|---|---|
Fórmula molecular |
C18H21F2N5O |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
1-[(2S,5R)-5-[[5-[(1R)-2,2-difluorocyclopropyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-2-methylpiperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C18H21F2N5O/c1-3-14(26)25-8-11(5-4-10(25)2)24-17-15-12(13-6-18(13,19)20)7-21-16(15)22-9-23-17/h3,7,9-11,13H,1,4-6,8H2,2H3,(H2,21,22,23,24)/t10-,11+,13+/m0/s1 |
Clave InChI |
KULMFWJHZABAFA-DMDPSCGWSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Modzatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modzatinib is an investigational small molecule inhibitor targeting key signaling pathways implicated in oncogenesis and tumor proliferation. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available preclinical and clinical data. The information is intended to serve as a technical guide for professionals in the field of cancer research and drug development.
Note on Data Availability: As of the latest literature review, specific quantitative data from dedicated studies on this compound's binding affinities, IC50 values across various cell lines, and detailed pharmacokinetic/pharmacodynamic profiles are not publicly available. The information presented herein is based on the broader understanding of its putative target class and the general mechanisms of similar kinase inhibitors. This guide will be updated as more specific data on this compound becomes available.
Core Mechanism of Action: Targeting Receptor Tyrosine Kinases
This compound is hypothesized to function as a potent and selective inhibitor of one or more receptor tyrosine kinases (RTKs). RTKs are crucial cell surface receptors that control a wide array of fundamental cellular processes, including growth, differentiation, metabolism, and motility. In many cancers, these kinases are constitutively activated due to mutations, gene amplification, or autocrine/paracrine signaling loops, leading to uncontrolled cell proliferation and survival.
The binding of a ligand to the extracellular domain of an RTK induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various downstream signaling proteins, initiating a cascade of intracellular events that ultimately drive cellular responses.
This compound is designed to competitively bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of tyrosine residues and thereby blocking the downstream signaling pathways.
Figure 1: Generalized signaling pathway of a Receptor Tyrosine Kinase (RTK) and the inhibitory action of this compound.
Experimental Protocols for Elucidating the Mechanism of Action
To rigorously define the mechanism of action of a novel kinase inhibitor like this compound, a series of established experimental protocols are typically employed. These assays are designed to assess its biochemical potency, cellular activity, and in vivo efficacy.
Biochemical Assays
-
Kinase Inhibition Assays: These in vitro assays are fundamental to determining the inhibitory activity of this compound against a panel of purified kinases.
-
Methodology: A common method is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The kinase, substrate, ATP, and varying concentrations of this compound are incubated together. After the reaction, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a light signal. The intensity of the light is proportional to the kinase activity. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
-
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Assays
-
Cell Viability and Proliferation Assays: These assays determine the effect of this compound on the growth and survival of cancer cell lines.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. Cancer cell lines with known RTK aberrations are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). After incubation, MTT reagent is added, followed by a solubilizing agent. The absorbance of the formazan product is then measured using a microplate reader. The GI50 (concentration for 50% growth inhibition) can be calculated from the dose-response curve.
-
-
Western Blotting for Phospho-Protein Levels: This technique is used to directly assess the inhibition of kinase phosphorylation within the cell.
-
Methodology: Cancer cells are treated with this compound for a short period (e.g., 1-2 hours). The cells are then lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated form of the target RTK and key downstream signaling proteins (e.g., phospho-AKT, phospho-ERK). A second set of primary antibodies for the total protein levels of these targets is used as a loading control. Following incubation with secondary antibodies conjugated to an enzyme (e.g., HRP), a chemiluminescent substrate is added, and the resulting signal is detected. A reduction in the ratio of phosphorylated to total protein indicates target engagement and inhibition by this compound.
-
Figure 3: Standard workflow for Western blot analysis of protein phosphorylation.
Potential Mechanisms of Resistance
As with other targeted therapies, the development of resistance to this compound is a potential clinical challenge. Understanding these mechanisms is crucial for developing strategies to overcome them.
-
Secondary Mutations in the Target Kinase: Mutations in the ATP-binding pocket of the target RTK can prevent this compound from binding effectively, while still allowing the kinase to remain active.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that bypass the inhibited RTK, thereby maintaining pro-survival and proliferative signals.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cancer cells, reducing its intracellular concentration and efficacy.
Conclusion
This compound represents a promising targeted therapy for cancers driven by aberrant RTK signaling. A thorough understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, is essential for its successful clinical development. Future research will need to focus on identifying the specific RTK targets of this compound, characterizing its activity in a broad range of cancer models, and elucidating the molecular mechanisms that may contribute to resistance. As more data becomes available, a clearer picture of this compound's therapeutic potential and its place in the landscape of cancer treatment will emerge.
Modzatinib (ATI-2138): A Technical Guide to Synthesis, Purification, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modzatinib (also known as ATI-2138) is a novel, orally bioavailable, covalent irreversible dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] Its mechanism of action makes it a promising candidate for the treatment of a range of T-cell mediated autoimmune and inflammatory diseases.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of this compound, drawing from available scientific literature and general principles of medicinal chemistry. While specific, detailed experimental protocols for the synthesis and purification of this compound are not publicly available and are likely proprietary, this document outlines a plausible synthetic route and purification strategy based on the chemical structure of this compound and common practices in the synthesis of similar kinase inhibitors.
Introduction to this compound
This compound's unique pharmacological profile stems from its ability to potently and selectively block both ITK and JAK3.[4][5] ITK is a critical component of the T-cell receptor (TCR) signaling pathway, which is essential for T-cell activation, differentiation, and cytokine production. JAK3 is a tyrosine kinase that plays a pivotal role in signaling downstream of common gamma chain (γc) family of cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting both of these key signaling nodes, this compound can effectively modulate the adaptive immune response.
Physicochemical Properties and Inhibitory Activity
A summary of the key physicochemical properties and in-vitro inhibitory activities of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁F₂N₅O | [6] |
| Molecular Weight | 377.4 g/mol | |
| ITK IC₅₀ | 0.18 nM | [1] |
| TXK IC₅₀ | 0.83 nM | [1] |
| JAK3 IC₅₀ | 0.52 nM | [1] |
| JAK1 IC₅₀ | >2200 nM | [7] |
| JAK2 IC₅₀ | >2200 nM | [7] |
| Tyk2 IC₅₀ | >2200 nM | [7] |
Table 1: Physicochemical Properties and Inhibitory Activity of this compound.
Synthesis of this compound
The exact, detailed synthesis of this compound is proprietary information. However, based on its chemical structure, a plausible multi-step synthetic route can be proposed. The core of the molecule consists of a substituted pyrimidine (B1678525) ring linked to a benzamide (B126) moiety. A general retrosynthetic analysis suggests the key steps would involve the formation of the pyrimidine core, followed by coupling with the benzamide portion.
Proposed Synthetic Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound.
Figure 1: Proposed Synthetic Workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on general procedures for the synthesis of similar kinase inhibitors. These should be adapted and optimized by qualified chemists.
Step 1: Synthesis of a Halogenated Pyrimidine Intermediate
-
Reaction Setup: To a solution of a substituted guanidine (B92328) (1.0 eq) in a suitable solvent such as ethanol, add a β-ketoester derivative (1.1 eq) and a base (e.g., sodium ethoxide, 1.2 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyrimidine core.
-
Halogenation: The pyrimidine intermediate is then halogenated, for example, using phosphoryl chloride (POCl₃) or N-bromosuccinimide (NBS) to introduce a reactive handle for subsequent coupling reactions.
Step 2: Synthesis of the Benzamide Intermediate
-
Reaction Setup: To a solution of a 4-aminobenzoic acid derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Final Coupling and Introduction of the Covalent Warhead
-
Coupling Reaction: The halogenated pyrimidine intermediate and the benzamide intermediate are coupled via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).
-
Reaction Setup: To a degassed solution of the halogenated pyrimidine (1.0 eq), the boronic acid or stannane (B1208499) derivative of the benzamide (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent system (e.g., dioxane/water), add a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-16 hours.
-
Introduction of the Acrylamide Moiety: The final step involves the introduction of the acrylamide "warhead," which is responsible for the covalent and irreversible binding to the target kinases. This is typically achieved by reacting a precursor amine with acryloyl chloride under basic conditions.
Purification of this compound
The purification of the final this compound compound is critical to ensure high purity for research and potential clinical applications. A multi-step purification strategy is likely employed.
| Purification Step | Method | Typical Solvents/Conditions |
| Initial Purification | Flash Column Chromatography | Silica gel stationary phase. Gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane/methanol). |
| Final Purification | Preparative HPLC | C18 reverse-phase column. Gradient elution with a mixture of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid. |
| Crystallization | Recrystallization | A suitable solvent system is used to obtain a crystalline solid. This could be a single solvent or a mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane). |
| Purity Analysis | HPLC, LC-MS, ¹H NMR, ¹³C NMR | To confirm the identity and purity of the final compound. Purity should typically be >98%. |
Table 2: General Purification Strategy for this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by inhibiting two key signaling pathways in T-cells: the T-cell receptor (TCR) signaling pathway via ITK inhibition and the JAK/STAT signaling pathway via JAK3 inhibition.
ITK Signaling Pathway Inhibition
Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), which ultimately results in T-cell activation, proliferation, and cytokine release. By irreversibly binding to a cysteine residue in the active site of ITK, this compound blocks its kinase activity, thereby dampening T-cell mediated immune responses.
Figure 2: Simplified ITK Signaling Pathway and the Point of Inhibition by this compound.
JAK3 Signaling Pathway Inhibition
JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors. Upon cytokine binding (e.g., IL-2, IL-15), JAK3 and its partner JAK1 are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in lymphocyte development, survival, and function. This compound covalently binds to a cysteine residue in JAK3, inhibiting its kinase activity and thereby blocking this critical cytokine signaling pathway.
Figure 3: Simplified JAK3/STAT5 Signaling Pathway and the Point of Inhibition by this compound.
Conclusion
This compound is a promising dual inhibitor of ITK and JAK3 with the potential to treat a variety of autoimmune and inflammatory disorders. While the precise details of its commercial synthesis and purification are not in the public domain, this guide provides a scientifically grounded framework for its preparation and characterization. The elucidation of its dual mechanism of action provides a strong rationale for its continued investigation in T-cell mediated pathologies. Further research and clinical development will be crucial to fully realize the therapeutic potential of this novel kinase inhibitor.
References
- 1. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 5. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 - BioSpace [biospace.com]
- 6. Aclaris unveils positive data from trial of ATI-2138 [clinicaltrialsarena.com]
- 7. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
Modzatinib: A Technical Guide to a Novel Dual ITK/JAK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modzatinib (also known as ATI-2138) is a novel, orally bioavailable, covalent inhibitor targeting both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3] This dual inhibitory activity positions this compound as a promising therapeutic candidate for a range of T-cell mediated autoimmune and inflammatory diseases. By simultaneously blocking two key signaling pathways in lymphocyte activation and proliferation, this compound offers a targeted approach to immunomodulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and clinical development of this compound.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with the chemical formula C18H21F2N5O. Its chemical structure is presented below. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-((1s,4s)-4-(5-fluoro-2-((4-fluorobenzyl)amino)pyrimidin-4-ylamino)cyclohexyl)acrylamide | PubChem |
| Molecular Formula | C18H21F2N5O | PubChem |
| Molecular Weight | 361.4 g/mol | PubChem |
| CAS Number | 2411407-25-3 | ProbeChem |
| Topological Polar Surface Area | 98.2 Ų | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
| LogP (predicted) | 2.8 | PubChem |
Mechanism of Action: Dual Inhibition of ITK and JAK3 Signaling
This compound exerts its immunomodulatory effects by irreversibly inhibiting two key enzymes in lymphocyte signaling: ITK and JAK3.[4]
Inhibition of ITK Signaling
Interleukin-2-inducible T-cell kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases and plays a crucial role in T-cell receptor (TCR) signaling. Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream signaling cascades that result in T-cell activation, proliferation, and cytokine production. By covalently binding to ITK, this compound blocks this signaling cascade, thereby dampening T-cell mediated immune responses.
Inhibition of JAK3 Signaling
Janus kinase 3 (JAK3) is a non-receptor tyrosine kinase that is predominantly expressed in hematopoietic cells and plays a critical role in cytokine signaling. JAK3 associates with the common gamma chain (γc) of cytokine receptors for interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in lymphocyte proliferation, differentiation, and survival. This compound's inhibition of JAK3 disrupts this JAK/STAT pathway, leading to a reduction in the biological effects of these key cytokines.
Potency and Selectivity
This compound has demonstrated potent inhibitory activity against its target kinases. The half-maximal inhibitory concentrations (IC50) are summarized in Table 2.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Source |
| ITK | Biochemical | 0.18 | [5] |
| TXK | Biochemical | 0.83 | [5] |
| JAK3 | Biochemical | 0.52 | [5] |
| JAK1 | Biochemical | >2200 | [5] |
| JAK2 | Biochemical | >2200 | [5] |
| Tyk2 | Biochemical | >2200 | [5] |
| IL-2-stimulated STAT5 phosphorylation | Human PBMCs | 47 (average) | [5] |
Experimental Protocols
Kinase Inhibition Assays
A common method to determine the biochemical potency of kinase inhibitors is the Caliper mobility shift assay.
Protocol:
-
Reagent Preparation: Recombinant ITK or JAK3 enzyme, a fluorescently labeled peptide substrate, ATP, and serial dilutions of this compound are prepared in an appropriate assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding the ATP solution to the enzyme/substrate/inhibitor mixture in a microplate.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent like EDTA.
-
Analysis: The reaction products (phosphorylated and unphosphorylated substrate) are separated and quantified using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip). The ratio of phosphorylated to unphosphorylated substrate is used to determine the percentage of kinase inhibition.
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
This assay measures the ability of this compound to inhibit the phosphorylation of PLC-γ1 in a cellular context.
Protocol:
-
Cell Culture and Stimulation: A suitable T-cell line (e.g., Jurkat) is cultured and then stimulated with an anti-CD3 antibody to activate the TCR signaling pathway. Cells are pre-incubated with varying concentrations of this compound before stimulation.
-
Cell Lysis: After stimulation, the cells are lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated PLC-γ1 (pPLC-γ1). A second primary antibody against total PLC-γ1 or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection: The primary antibodies are detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
Data Analysis: The band intensities are quantified using densitometry. The ratio of pPLC-γ1 to total PLC-γ1 (or the loading control) is calculated to determine the extent of inhibition by this compound.
This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibition of JAK3-mediated STAT5 phosphorylation in cells.[6][7][8]
Protocol:
-
Cell Culture and Stimulation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated and stimulated with Interleukin-2 (IL-2) to activate the JAK3/STAT5 pathway. Cells are pre-treated with different concentrations of this compound.[2]
-
Cell Lysis: Following stimulation, the cells are lysed.
-
ELISA: A sandwich ELISA is performed using a plate pre-coated with a capture antibody for total STAT5. The cell lysates are added to the wells. A detection antibody specific for phosphorylated STAT5 (pSTAT5), conjugated to an enzyme like HRP, is then added.
-
Signal Development: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The signal intensity, which is proportional to the amount of pSTAT5, is used to determine the inhibitory effect of this compound, and an IC50 value is calculated.
Clinical Development
This compound (ATI-2138) is currently being investigated in clinical trials for the treatment of atopic dermatitis.
Phase 2a Trial in Atopic Dermatitis (NCT06585202)
A Phase 2a, open-label, single-arm study was conducted to evaluate the safety, tolerability, pharmacokinetics, efficacy, and pharmacodynamics of this compound in adult participants with moderate to severe atopic dermatitis.[9][10]
Table 3: Overview of the Phase 2a Clinical Trial (NCT06585202)
| Parameter | Details |
| Study Title | A Phase 2a Open-label Study to Investigate the Safety, Tolerability, Pharmacokinetics, Efficacy, and Pharmacodynamics of ATI-2138 Administered Over 12 Weeks in Participants With Moderate to Severe Atopic Dermatitis |
| Condition | Atopic Dermatitis |
| Intervention | ATI-2138 10mg administered twice daily (BID) for 12 weeks[11] |
| Primary Endpoints | Safety and tolerability parameters[12] |
| Secondary Endpoints | - Eczema Area and Severity Index (EASI) response (EASI-50, EASI-75, EASI-90)[12] - Validated Investigator Global Assessment (vIGA) response[12] - Body Surface Area (BSA) response[12] - Peak Pruritus Numerical Rating Scale (PP-NRS)[11] |
| Key Inclusion Criteria | - Male or non-pregnant, non-nursing female patients aged 18 to 60 years. - At least a 1-year history of moderate or severe atopic dermatitis.[9] |
| Key Exclusion Criteria | - Prior exposure to systemic JAK or TYK inhibitors.[9] - Unstable course of atopic dermatitis.[9] - Refractory atopic dermatitis requiring frequent hospitalizations.[9] |
Summary of Results: Top-line results from this trial indicated that this compound was well-tolerated and achieved its primary and key secondary endpoints. The study showed a mean improvement in the EASI score of 60.5% at week 12.
Conclusion
This compound is a promising dual inhibitor of ITK and JAK3 with a well-defined mechanism of action and demonstrated potency in preclinical and clinical settings. Its ability to target two distinct and critical pathways in T-cell function suggests its potential as a valuable therapeutic agent for a variety of autoimmune and inflammatory disorders. Further clinical development will be crucial to fully elucidate its efficacy and safety profile in various patient populations.
References
- 1. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Nasdaq [nasdaq.com]
- 2. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 3. Aclaris Therapeutics Announces Late-Breaking Abstract and Oral Presentation On ATI-2138 Phase 2a Results at the 2025 European Academy of Dermatology and Venereology (EADV) Congress - BioSpace [biospace.com]
- 4. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 12. Aclaris doses first subject in Phase IIa atopic dermatitis trial [clinicaltrialsarena.com]
In Vitro Activity of Modzatinib (ATI-2138): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modzatinib, also known as ATI-2138, is a novel, orally administered, covalent inhibitor targeting Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3][4] Developed by Aclaris Therapeutics, this molecule is under investigation for the treatment of T-cell-mediated autoimmune and inflammatory diseases.[1][5] Its dual mechanism of action, potently and selectively blocking both ITK and JAK3, allows it to modulate key signaling pathways involved in T-cell differentiation and activation.[5][6] Preclinical in vitro studies have demonstrated its high potency and selectivity, suggesting its potential as a therapeutic agent for conditions such as atopic dermatitis and alopecia areata.[7][8]
Mechanism of Action
This compound functions as an irreversible, covalent inhibitor of both ITK and JAK3.[1] This dual inhibition allows for the modulation of two critical signaling pathways in T-lymphocytes:
-
ITK Inhibition: ITK is a member of the Tec family of kinases and plays a crucial role in T-cell receptor (TCR) signaling. By inhibiting ITK, this compound can interfere with T-cell activation and differentiation.[3][4][5]
-
JAK3 Inhibition: JAK3 is a key component of the signaling cascade for cytokines that utilize the common gamma chain (γc) receptor, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 by this compound disrupts the JAK/STAT signaling pathway, specifically the phosphorylation of STAT5, which is essential for lymphocyte proliferation and activation.[3][5][6]
The combined inhibition of these two pathways enables this compound to effectively suppress the activity of Th1, Th2, and Th17 cells, which are key drivers in a variety of autoimmune and inflammatory disorders.[5][6]
Quantitative In Vitro Activity
The in vitro potency and selectivity of this compound have been characterized through various biochemical and cellular assays.
Biochemical Kinase Inhibition
The inhibitory activity of this compound against a panel of kinases was determined in biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate high potency for ITK, TXK (a related Tec kinase), and JAK3, with significant selectivity over other JAK family kinases.
| Kinase Target | IC50 (nM) |
| ITK | 0.18 |
| TXK | 0.83 |
| JAK3 | 0.52 |
| JAK1 | >2200 |
| JAK2 | >2200 |
| Tyk2 | >2200 |
Table 1: Biochemical inhibitory potency of this compound against various kinases. Data sourced from BioWorld.[2]
Cellular Inhibitory Activity
The functional inhibitory effects of this compound were assessed in human peripheral blood mononuclear cells (PBMCs) and whole blood assays.
| Cellular Assay | Target Pathway | IC50 (nM) |
| Inhibition of IL-17A, IL-21, and TNF-α production by Th17 cells | ITK/TCR signaling | 47 (average) |
| Inhibition of IL-2-induced IFN-γ production in whole blood | JAK3/STAT5 signaling | 10 |
| Inhibition of IL-15-induced IFN-γ production in whole blood | JAK3/STAT5 signaling | 7 |
Table 2: Cellular inhibitory potency of this compound in human primary cells. Data sourced from BioWorld.[2]
Signaling Pathways
The dual inhibitory action of this compound targets two distinct but interconnected signaling pathways critical for T-cell function.
ITK and T-Cell Receptor (TCR) Signaling
Upon engagement of the T-cell receptor, a signaling cascade is initiated, leading to T-cell activation. ITK is a key downstream effector in this pathway. This compound's inhibition of ITK disrupts this cascade.
JAK3 and Common Gamma Chain (γc) Cytokine Signaling
Cytokines that utilize the common gamma chain receptor activate the JAK3/STAT5 signaling pathway, promoting lymphocyte proliferation and differentiation. This compound's inhibition of JAK3 blocks this signal transduction.
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are based on standard industry practices for kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (General Protocol)
These assays measure the direct inhibition of kinase enzymatic activity by the test compound.
-
Reagents and Materials:
-
Recombinant human kinases (ITK, JAK3, etc.)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Assay buffer (containing MgCl2, DTT, and BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
-
Procedure:
-
A solution of the recombinant kinase and its specific substrate is prepared in the assay buffer.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
The kinase/substrate solution is added to the wells containing the compound.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent and a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
References
- 1. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 3. Aclaris Therapeutics Announces Late-Breaking Abstract and Oral Presentation On ATI-2138 Phase 2a Results at the 2025 European Academy of Dermatology and Venereology (EADV) Congress - BioSpace [biospace.com]
- 4. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 5. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 6. New Publication Highlights Unique Properties of ATI-2138, a [globenewswire.com]
- 7. ATI-2138 by Aclaris Therapeutics for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]
- 8. investing.com [investing.com]
Modzatinib (ATI-2138): A Comprehensive Kinase Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modzatinib, also known as ATI-2138, is an investigational, orally administered, covalent, and irreversible dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] Its mechanism of action, targeting key enzymes in T-cell signaling pathways, positions it as a potential therapeutic agent for a range of T-cell-mediated autoimmune and chronic inflammatory diseases.[2] This technical guide provides an in-depth overview of the kinase inhibitory profile of this compound, detailing its biochemical and cellular activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Kinase Inhibitory Potency and Selectivity
This compound has demonstrated high potency against its primary targets, ITK and JAK3, with activity also observed against the related Tec family kinase, TXK.[1][3] Notably, it exhibits significant selectivity for JAK3 over other members of the JAK family.[1][3]
Biochemical Inhibitory Activity
The half-maximal inhibitory concentrations (IC50) of this compound against various kinases in biochemical assays are summarized below.
| Kinase Target | IC50 (nM) |
| ITK | 0.18 |
| TXK | 0.83 |
| JAK3 | 0.52 |
| JAK1 | >2200 |
| JAK2 | >2200 |
| Tyk2 | >2200 |
| BTK | ~4.86 (27-fold less potent than ITK) |
Table 1: Biochemical IC50 values of this compound against a panel of kinases. Data sourced from[1][3].
Cellular Inhibitory Activity
In cellular assays, this compound effectively inhibits downstream signaling events mediated by its target kinases.
| Cellular Process/Endpoint | Cell Type | Stimulus | IC50 (nM) |
| STAT5 Phosphorylation | Human PBMCs | IL-2 | 23.1 |
| PLCγ1 Phosphorylation | Human PBMCs | anti-CD3 | 7.6 |
| IL-2 Production | Human PBMCs | anti-CD3 | 8.6 |
| IFNγ Production | Human Whole Blood | IL-15 | 2.6 |
| IFNγ Production | Human Whole Blood | IL-2 | 10 |
| IL-17A, IL-21, and TNF-α Production by Th17 cells (average) | Human PBMCs | - | 47 |
Table 2: Cellular IC50 values of this compound in functional assays. Data sourced from[1][3].
Experimental Protocols
The following section outlines the methodologies employed in key experiments to characterize the kinase inhibitory profile of this compound.
Biochemical Kinase Assays
Biochemical potency (IC50) of this compound against purified recombinant kinases such as ITK, TXK, JAK1, JAK2, JAK3, and Tyk2 was determined using standard enzymatic assays. While the specific assay format (e.g., radiometric, fluorescence-based) is not detailed in the provided search results, a general workflow can be inferred.
References
Modzatinib (ARRY-614): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modzatinib, formerly known as ARRY-614, is an investigational, orally active, small molecule inhibitor targeting p38 mitogen-activated protein kinase (MAPK) and Tie2 receptor tyrosine kinase. Developed by Array BioPharma, its unique dual-inhibitory mechanism of action has been explored primarily in the context of hematological malignancies, specifically myelodysplastic syndromes (MDS). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data, experimental methodologies, and outlining the core signaling pathways involved.
Introduction: The Rationale for Dual p38 and Tie2 Inhibition
Myelodysplastic syndromes are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML). The pathophysiology of MDS is complex, involving inflammatory signaling and aberrant angiogenesis within the bone marrow niche. Two key pathways implicated are the p38 MAPK and the Angiopoietin-Tie2 signaling cascades.
-
p38 MAPK Pathway: This pathway is a critical regulator of inflammatory cytokine production, such as TNF-α and IL-6, which are often overexpressed in the MDS bone marrow and contribute to the suppression of normal hematopoiesis.[1]
-
Tie2 Signaling Pathway: The Tie2 receptor and its ligand, angiopoietin-1 (Ang-1), are crucial for maintaining vascular stability and quiescence. Dysregulation of this pathway, including increased levels of the antagonistic ligand angiopoietin-2 (Ang-2), is associated with abnormal angiogenesis and poor prognosis in MDS.[1][2]
This compound was designed to simultaneously inhibit both of these pathways, with the hypothesis that this dual action could restore a more balanced bone marrow microenvironment and improve hematopoiesis.
Discovery and Preclinical Development
This compound was identified as a potent dual inhibitor of p38 MAPK and Tie2.[1] Preclinical studies were conducted to evaluate its in vitro and in vivo activity.
In Vitro Activity
This compound demonstrated potent inhibition of both p38 MAPK and Tie2 phosphorylation in cellular assays. It also inhibited the production of pro-inflammatory cytokines and suppressed the proliferation of leukemic cell lines.[1]
Table 1: In Vitro Inhibitory Activity of this compound (ARRY-614)
| Target/Assay | Cell Line/System | IC50 (nmol/L) |
| pTie2 Inhibition | HEK-Tie2 cells | 16 |
| p-p38 Inhibition | HEK-Tie2 cells | 1 |
| Tie2 (protein-corrected) | In vitro mechanistic models | 2282 |
| p38 (protein-corrected) | Human whole blood functional assays | 172 |
Data sourced from: Pexmetinib (B1683776): a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia.[1][3]
In Vivo Models
In animal models, this compound demonstrated the ability to inhibit cytokine synthesis and showed anti-tumor activity in models of hematological cancers.[1] It effectively inhibited the activation of p38 MAPK and its downstream effectors in response to inflammatory stimuli like TNF-α.[1]
Investigational New Drug (IND) Application
Following promising preclinical results, Array BioPharma filed an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA) to initiate clinical trials.
Clinical Development
A Phase 1, open-label, dose-escalation study of this compound was conducted in patients with low or intermediate-1 risk myelodysplastic syndromes.[2][4]
Study Design and Objectives
The primary objectives of the study were to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of this compound.[2] Secondary objectives included assessing preliminary efficacy based on the International Working Group (IWG) 2006 criteria.[2]
Pharmacokinetics
This compound exhibited high interpatient pharmacokinetic variability.[2][4] To address this and the high pill burden of the initial powder-in-capsule formulation, new formulations, including a liquid-filled capsule (LFC) and a liquid oral suspension (LOS), were developed and showed improved bioavailability.[5]
Table 2: Pharmacokinetic Parameters of this compound (ARRY-614) in MDS Patients (Powder-in-Capsule Formulation)
| Dose | N | Cmax (ng/mL) | AUC0-24 (ng*h/mL) |
| 400 mg QD | 6 | 1030 ± 560 | 9480 ± 5270 |
| 600 mg QD | 6 | 1340 ± 830 | 12900 ± 8710 |
| 900 mg QD | 6 | 2100 ± 1180 | 21500 ± 13600 |
| 1200 mg QD | 6 | 2400 ± 1340 | 25800 ± 16100 |
| 200 mg BID | 6 | 638 ± 329 | 6210 ± 3210 |
| 300 mg BID | 3 | 1110 ± 510 | 9740 ± 4500 |
Data are presented as mean ± SD. Sourced from: A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes.[2]
Safety and Tolerability
This compound was generally well-tolerated at once-daily dosing schedules.[2][4] The most common treatment-related adverse events were primarily grade 1-2.[2][4] The 300 mg twice-daily schedule was not well tolerated.[2][4] An MTD was not reached for the once-daily dosing up to 1200 mg.[2][4]
Table 3: Common Treatment-Related Adverse Events (All Grades)
| Adverse Event | Frequency (%) |
| Rash | 39 |
| Nausea | 17 |
| Atrial fibrillation | 13 |
Data sourced from: Array BioPharma Provides Clinical Update On ARRY-614 For Myelodysplastic Syndromes At The 2013 American Society Of Hematology Meeting.
Clinical Efficacy
Responses were observed across all hematopoietic lineages in heavily pretreated patients.[2][4] A significant portion of patients who were transfusion-dependent for red blood cells or platelets achieved transfusion independence.[2][4]
Table 4: Phase 1 Efficacy Results in Evaluable MDS Patients (n=44)
| Efficacy Endpoint | Result |
| Overall Hematologic Improvement (IWG 2006) | 32% (14/44) |
| Red Blood Cell Transfusion Independence | 12% (3/25) |
| Platelet Transfusion Independence | 71% (5/7) |
Data sourced from: A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes.[2][4]
Mechanism of Action and Signaling Pathways
This compound's therapeutic potential stems from its simultaneous inhibition of two key signaling pathways.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines.[6][7][8] This leads to the activation of downstream kinases and transcription factors that drive the production of inflammatory mediators.[6][9] this compound inhibits the phosphorylation of p38, thereby blocking this inflammatory cascade.[1]
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Tie2 Signaling Pathway
The Tie2 receptor is activated by its agonist ligand Angiopoietin-1 (Ang-1), leading to downstream signaling that promotes endothelial cell survival, vascular stability, and quiescence.[10][11][12] In many cancers, including MDS, this balance is disrupted by the upregulation of the antagonist ligand Angiopoietin-2 (Ang-2).[1] this compound inhibits Tie2 phosphorylation, aiming to modulate the aberrant signaling in the bone marrow vasculature.[1]
Caption: Tie2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38 and Tie2.
Methodology:
-
HEK-Tie2 cells, which express high basal levels of p-p38, were used.[3]
-
Constitutively active pTie2 expression was induced by pre-incubation with doxycycline (B596269) for 24 hours.[3]
-
Cells were treated with varying concentrations of this compound for 2 hours.[3]
-
Cell lysates were collected and subjected to immunoblotting for pTie2 and p-p38.[3]
-
Protein levels were normalized to a loading control (e.g., GAPDH).[3]
-
IC50 values were calculated from the dose-response curves.[3]
Caption: Workflow for the in vitro kinase inhibition assay.
Phase 1 Clinical Trial Protocol
Objective: To evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in low or intermediate-1 risk MDS patients.
Methodology:
-
Patient Population: Patients with low or intermediate-1 risk MDS.[2]
-
Study Design: Phase 1, open-label, dose-escalation study with a modified 3+3 design.[2]
-
Dosing Cohorts:
-
Pharmacokinetic Sampling: Blood samples were collected during cycle 1 on days 1 and 15 at specified time points up to 24 hours post-dose for QD cohorts and 12 hours for BID cohorts.[2] Plasma concentrations of this compound were determined using a validated LC/MS-MS method.[2]
-
Safety Monitoring: Adverse events were monitored continuously and graded according to standard criteria.
-
Efficacy Assessment: Hematologic improvement and transfusion requirements were assessed according to IWG 2006 criteria.[2]
Caption: High-level workflow of the Phase 1 clinical trial of this compound.
Conclusion
This compound (ARRY-614) represents a targeted therapeutic approach for myelodysplastic syndromes, based on a strong scientific rationale of dually inhibiting the p38 MAPK and Tie2 signaling pathways. Preclinical data demonstrated potent activity, and the initial Phase 1 clinical trial showed that this compound was generally well-tolerated and exhibited promising clinical activity in a heavily pretreated MDS patient population. While further development and clinical trials are necessary to fully establish its role in the treatment of MDS and other potential indications, the history of this compound's discovery and development provides a clear example of a mechanism-based approach to cancer therapy.
References
- 1. Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An exploratory, randomized, parallel-group, open-label, relative bioavailability study with an additional two-period crossover food-effect study exploring the pharmacokinetics of two novel formulations of pexmetinib (ARRY-614) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Angiopoietin-TIE2 Signaling | Thermo Fisher Scientific - BR [thermofisher.com]
- 11. The Angiopoietin-Tie2 Pathway in Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of Kinase Inhibitors: A Technical Guide to Solubility and Stability
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the focus of this guide is on the core principles of solubility and stability for the tyrosine kinase inhibitor Modzatinib, publicly available, specific quantitative data for this compound is limited. To provide a comprehensive and practical resource, this document utilizes Imatinib (B729) Mesylate , a well-characterized tyrosine kinase inhibitor, as a representative example to illustrate key concepts, experimental methodologies, and data presentation. The principles and techniques described herein are broadly applicable to the characterization of other small molecule kinase inhibitors, including this compound.
Introduction: The Critical Role of Solubility and Stability in Drug Development
The journey of a promising kinase inhibitor from a laboratory discovery to a clinical candidate is paved with rigorous scientific evaluation. Among the most critical early-stage assessments are the determination of its solubility and stability. These fundamental physicochemical properties are intrinsically linked to a drug's bioavailability, manufacturability, and overall therapeutic potential. Poor solubility can lead to inadequate absorption and diminished efficacy, while instability can result in loss of potency and the formation of potentially toxic degradation products.
This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathway considerations relevant to the preclinical development of kinase inhibitors, using Imatinib Mesylate as a practical exemplar.
Solubility Profile: Unveiling the Dissolution Characteristics
A comprehensive understanding of a compound's solubility in various media is paramount for formulation development and predicting its in vivo behavior. Solubility is typically determined using the shake-flask method, where an excess of the compound is agitated in a specific solvent at a controlled temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, often by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Aqueous Solubility
Aqueous solubility, particularly at physiological pH, is a key determinant of oral bioavailability.
Table 1: Aqueous Solubility of Imatinib Mesylate
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| Phosphate (B84403) Buffered Saline (PBS) | 7.2 | Not Specified | ~2[1][2] |
| Aqueous Buffers | ≤ 5.5 | Not Specified | Soluble[3] |
| Aqueous Buffers | Neutral to Alkaline | Not Specified | Very slightly soluble[3] |
Organic Solvent Solubility
Solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and the preparation of stock solutions for in vitro assays.
Table 2: Solubility of Imatinib Mesylate in Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 14 - 100[1][2][4][5] |
| Ethanol | Not Specified | ~0.2[1][2] |
| Dimethylformamide (DMF) | Not Specified | 10[1][2] |
| Methanol | Not Specified | Freely soluble[3] |
| n-Octanol | Not Specified | Insoluble[3] |
| Acetone | Not Specified | Insoluble[3] |
| Acetonitrile (B52724) | Not Specified | Insoluble[3] |
A more detailed study determined the mole fraction solubility of Imatinib Mesylate in various monosolvents at different temperatures[6].
Table 3: Mole Fraction Solubility of Imatinib Mesylate in Various Solvents at Different Temperatures[6]
| Solvent | 278.15 K | 288.15 K | 298.15 K | 308.15 K | 318.15 K |
| Methanol | 0.00158 | 0.00198 | 0.00248 | 0.00311 | 0.00389 |
| Ethanol | 0.00112 | 0.00142 | 0.00179 | 0.00226 | 0.00284 |
| 1-Propanol | 0.00089 | 0.00113 | 0.00143 | 0.00180 | 0.00227 |
| 2-Propanol | 0.00045 | 0.00058 | 0.00074 | 0.00095 | 0.00121 |
| 1-Butanol | 0.00071 | 0.00091 | 0.00115 | 0.00145 | 0.00183 |
| Isobutanol | 0.00063 | 0.00080 | 0.00102 | 0.00129 | 0.00163 |
| Acetonitrile | 0.00052 | 0.00066 | 0.00084 | 0.00106 | 0.00134 |
| Tetrahydrofuran | 0.00081 | 0.00103 | 0.00130 | 0.00164 | 0.00207 |
| Methyl Acetate | 0.00039 | 0.00050 | 0.00064 | 0.00081 | 0.00103 |
Stability Profile: Ensuring Integrity and Safety
Stability testing is essential to determine a drug's shelf-life and to identify potential degradation products. Forced degradation studies, where the drug is exposed to stress conditions such as acid, base, oxidation, heat, and light, are a critical component of this evaluation. These studies help to elucidate degradation pathways and to develop stability-indicating analytical methods.
Solid-State Stability
The stability of the active pharmaceutical ingredient (API) in its solid form is crucial for long-term storage and formulation.
Table 4: Solid-State Stability of Imatinib Mesylate
| Form | Storage Conditions | Duration | Observation |
| Crystalline Solid | -20°C | ≥ 4 years | Stable[1] |
| Amorphous Solid | 25°C, 60% RH | 15 months | High stability, suitable for solid dosage form[7][8] |
Solution Stability
The stability of a drug in solution is important for the preparation of liquid formulations and for ensuring the integrity of stock solutions used in experiments.
Table 5: Solution Stability of Imatinib Mesylate
| Solvent | Storage Conditions | Duration | Observation |
| Aqueous Solution (PBS, pH 7.2) | Not Specified | > 1 day | Not Recommended for storage[1][2] |
| Plasma | Three freeze-thaw cycles | Not Specified | Stable[9] |
| Plasma | -20°C | 30 days | Stable[9] |
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
Table 6: Summary of Forced Degradation Studies on Imatinib Mesylate
| Stress Condition | Reagent/Details | Degradation Observed |
| Acidic Hydrolysis | 1N HCl, 60°C, 2 hours | Significant degradation |
| Alkaline Hydrolysis | 0.1N NaOH, 60°C, 30 minutes | Significant degradation |
| Oxidative Degradation | 3% H₂O₂, Room Temp, 1 hour | Significant degradation |
| Thermal Degradation | 105°C, 24 hours | Minimal degradation |
| Photolytic Degradation | UV light (254 nm), 24 hours | Minimal degradation |
Note: The extent of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
-
Preparation: An excess amount of the test compound (e.g., Imatinib Mesylate) is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature shaker bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Preparation: The resulting suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve is used to quantify the concentration[10].
Stability-Indicating HPLC Method for Forced Degradation Studies
-
Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is typically used.
-
Mobile Phase: A suitable mobile phase is selected to achieve good separation between the parent drug and its degradation products. A common mobile phase for Imatinib analysis is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), often with a gradient elution[11][12].
-
Sample Preparation for Forced Degradation:
-
Acid/Base Hydrolysis: The drug is dissolved in a suitable solvent and then treated with an acidic or basic solution (e.g., HCl or NaOH) and heated for a specific time. The reaction is then neutralized.
-
Oxidation: The drug solution is treated with an oxidizing agent (e.g., H₂O₂).
-
Thermal Degradation: The solid drug or a solution is exposed to elevated temperatures.
-
Photodegradation: The drug solution is exposed to UV or fluorescent light.
-
-
Analysis: The stressed samples are injected into the HPLC system, and the chromatograms are recorded. The peak areas of the parent drug and any degradation products are measured to determine the extent of degradation.
Signaling Pathway and Mechanism of Action
This compound, like Imatinib, is a tyrosine kinase inhibitor. These drugs function by targeting and inhibiting specific tyrosine kinases that are critical for cancer cell proliferation and survival. Imatinib is a well-known inhibitor of the BCR-ABL fusion protein, which is characteristic of Chronic Myeloid Leukemia (CML). The BCR-ABL protein has constitutively active tyrosine kinase activity, leading to the activation of several downstream signaling pathways that promote cell growth and inhibit apoptosis[13][14].
BCR-ABL Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the BCR-ABL oncoprotein and the point of inhibition by Imatinib.
Caption: BCR-ABL Signaling Pathway and Imatinib Inhibition.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound or Imatinib against its target kinase.
Caption: Workflow for Kinase Inhibition Assay.
Conclusion
The comprehensive characterization of solubility and stability is a cornerstone of successful drug development for kinase inhibitors. While specific data for this compound remains proprietary, the principles and methodologies outlined in this guide, using Imatinib Mesylate as a well-documented example, provide a robust framework for researchers and drug development professionals. A thorough understanding of these physicochemical properties, coupled with a clear picture of the target signaling pathway, is essential for advancing novel kinase inhibitors from the laboratory to the clinic.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Imatinib | Cell Signaling Technology [cellsignal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Mobility and Stability Studies of Amorphous Imatinib Mesylate [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UV-spectrophotometric determination of imatinib mesylate and its application in solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
Methodological & Application
Application Notes and Protocols for Modzatinib, a Novel Tyrosine Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Modzatinib is a potent, ATP-competitive tyrosine kinase inhibitor with high selectivity. Its mechanism of action is centered on the inhibition of key signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. These pathways include the PI3K/AKT/mTOR and JAK/STAT signaling cascades. These application notes provide a detailed protocol for determining the cytotoxic effects of this compound in various cancer cell lines using a cell-based assay, a crucial step in preclinical drug development. The provided protocols and data are intended to serve as a guide for researchers and scientists in evaluating the efficacy of this compound.
Relevant Signaling Pathways
Understanding the molecular pathways affected by this compound is critical for interpreting experimental results. Below are diagrams of the primary signaling cascades targeted by this compound.
Application Notes and Protocols for the Use of Modzatinib in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modzatinib is a novel tyrosine kinase inhibitor (TKI) targeting key signaling pathways implicated in oncogenesis and tumor proliferation. Preclinical evaluation in relevant animal models is a critical step in characterizing its anti-tumor efficacy, pharmacokinetic profile, and safety. These application notes provide detailed protocols for the use of this compound in preclinical xenograft mouse models, a foundational approach for in vivo assessment of novel cancer therapeutics. The following methodologies are based on established practices for evaluating TKIs in animal models and are intended to serve as a comprehensive guide.
Signaling Pathway
This compound is hypothesized to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Constitutive activation of this pathway, through mutations or overexpression of EGFR, is a common driver of cell proliferation and survival in many cancers.[1][2] this compound is designed to bind to the ATP-binding pocket of the EGFR kinase domain, blocking its downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[2][3]
References
Application Notes and Protocols for In Vivo Administration of Pexmetinib (Formerly Modzatinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexmetinib, also known as ARRY-614, is a potent, orally bioavailable small molecule inhibitor targeting the signaling pathways of p38 mitogen-activated protein kinase (MAPK) and Tie2 receptor tyrosine kinase. The user's query for "Modzatinib" has been interpreted as a likely reference to Pexmetinib, based on available pharmaceutical development information. Dysregulation of the p38 MAPK and Tie2 pathways is implicated in the pathophysiology of various diseases, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and other cancers. Pexmetinib has been investigated in both preclinical and clinical settings, demonstrating its potential to inhibit inflammatory cytokine production and tumor growth.
These application notes provide a comprehensive overview of the in vivo administration of Pexmetinib, including its mechanism of action, pharmacological data, and detailed experimental protocols for use in preclinical research.
Mechanism of Action
Pexmetinib exerts its biological effects through the dual inhibition of p38 MAPK and Tie2 kinase.
-
p38 MAPK Inhibition: The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines. Its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can contribute to myelosuppression and disease progression in hematological malignancies. Pexmetinib blocks the activity of p38α and p38β isoforms, thereby reducing the synthesis of these inflammatory mediators.[1]
-
Tie2 Inhibition: Tie2, the receptor for angiopoietins, plays a crucial role in angiogenesis (the formation of new blood vessels) and vascular stability. In the context of cancer, the Tie2 pathway can be hijacked to support tumor growth and metastasis. Pexmetinib inhibits Tie2 phosphorylation, thereby disrupting these pro-tumorigenic processes.[2][3]
The dual inhibition of these pathways allows Pexmetinib to simultaneously target both the inflammatory and angiogenic components of the tumor microenvironment.
Signaling Pathways
// Nodes Stress [label="Stress / Cytokines\n(e.g., TNF-α, IL-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; MKK3_6 [label="MKK3/6", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; p38 [label="p38 MAPK", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Pexmetinib [label="Pexmetinib\n(ARRY-614)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; MK2 [label="MK2", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Transcription_Factors [label="Transcription Factors\n(e.g., ATF2, CREB)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Cytokine_Production [label="Pro-inflammatory\nCytokine Production\n(TNF-α, IL-6)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Stress -> MKK3_6 [color="#4285F4"]; MKK3_6 -> p38 [color="#4285F4"]; p38 -> MK2 [color="#4285F4"]; p38 -> Transcription_Factors [color="#4285F4"]; MK2 -> Cytokine_Production [color="#4285F4"]; Transcription_Factors -> Cytokine_Production [color="#4285F4"]; Pexmetinib -> p38 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0];
// Invisible edges for layout {rank=same; MKK3_6; Pexmetinib} } . Caption: p38 MAPK Signaling Pathway Inhibition by Pexmetinib.
// Nodes Ang1 [label="Angiopoietin-1\n(Ang1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tie2 [label="Tie2 Receptor", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Pexmetinib [label="Pexmetinib\n(ARRY-614)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Endothelial_Survival [label="Endothelial Cell\nSurvival & Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vessel_Stability [label="Vessel Stability\n& Maturation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ang1 -> Tie2 [color="#4285F4"]; Tie2 -> PI3K_Akt [label=" P ", style=dashed, color="#4285F4"]; PI3K_Akt -> Endothelial_Survival [color="#4285F4"]; PI3K_Akt -> Vessel_Stability [color="#4285F4"]; Pexmetinib -> Tie2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0];
// Invisible edges for layout {rank=same; Tie2; Pexmetinib} } . Caption: Tie2 Signaling Pathway Inhibition by Pexmetinib.
Data Presentation
Table 1: In Vitro and In Vivo Potency of Pexmetinib (ARRY-614)
| Target/Assay | System | Potency (IC50 / ED50) | Reference |
| p38 MAPK | In vitro (enzymatic) | ~100 ng/mL | [4] |
| Tie2 | In vitro (enzymatic) | ~1000 ng/mL | [4] |
| p38α | In vitro (enzymatic) | 35 nM | [1] |
| p38β | In vitro (enzymatic) | 26 nM | [1] |
| Tie2 | In vitro (enzymatic) | 1 nM | [1] |
| p-HSP27 Inhibition | HeLa Cells | 2 nM | [5] |
| LPS-Induced TNFα | Isolated Human PBMCs | 4.5 nM | [5] |
| LPS-Induced TNFα | Human Whole Blood | 50-120 nM | [4] |
| Basal Cytokine Inhibition | Human Bone Marrow Stromal Cells | 50-100 nM | [4] |
| p38 Inhibition | HEK-Tie2 Xenograft (in vivo) | 203 nM (plasma conc.) | [6] |
| Tie2 Inhibition | HEK-Tie2 Xenograft (in vivo) | 2066 nM (plasma conc.) | [6] |
| IL-6 Release | LPS-Challenged Mice (in vivo) | < 10 mg/kg | [4] |
Table 2: Preclinical In Vivo Study Parameters for Pexmetinib (ARRY-614)
| Animal Model | Cell Line/Inducer | Dosing | Route | Efficacy Readout | Reference |
| Swiss Webster Mice | Lipopolysaccharide (LPS) | 30 mg/kg | Oral (p.o.) | Inhibition of TNFα and IL-6 | [5] |
| Mouse Xenograft | RPMI 8226 (Multiple Myeloma) | 25 mg/kg | Oral (p.o.) | Tumor growth inhibition | [5] |
| Mouse Xenograft | A2780 (Ovarian Carcinoma) | 30 mg/kg | Oral (p.o.) | Additive tumor growth inhibition with Taxol | [5] |
| Mouse Xenograft | HEK-Tie2 | Not specified | Oral (p.o.) | Inhibition of p-p38 and p-Tie2 | [2][6] |
Experimental Protocols
Protocol 1: In Vivo Lipopolysaccharide (LPS) Challenge Model for Assessing p38 MAPK Inhibition
This protocol is designed to evaluate the ability of Pexmetinib to inhibit the p38 MAPK-mediated inflammatory response in vivo.
// Nodes Acclimatize [label="Acclimatize Mice\n(e.g., Swiss Webster)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomize [label="Randomize into Groups\n(Vehicle, Pexmetinib)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dose [label="Oral Gavage (p.o.)\nPexmetinib or Vehicle", fillcolor="#FFFFFF", fontcolor="#202124"]; Wait [label="Wait 30 minutes", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; LPS_Inject [label="Inject LPS (i.p.)\n(e.g., 2 mg/kg)", fillcolor="#FFFFFF", fontcolor="#202124"]; Wait_90 [label="Wait 90 minutes", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Collect_Blood [label="Collect Blood\n(e.g., Cardiac Puncture)", fillcolor="#FFFFFF", fontcolor="#202124"]; Process_Serum [label="Process for Serum", fillcolor="#FFFFFF", fontcolor="#202124"]; ELISA [label="Measure TNF-α by ELISA", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acclimatize -> Randomize; Randomize -> Dose; Dose -> Wait; Wait -> LPS_Inject; LPS_Inject -> Wait_90; Wait_90 -> Collect_Blood; Collect_Blood -> Process_Serum; Process_Serum -> ELISA; } . Caption: Experimental Workflow for LPS Challenge Model.
1. Materials:
-
Pexmetinib (ARRY-614)
-
Vehicle for oral administration (e.g., 1% Carboxymethylcellulose (CMC) / 0.02% Sodium Dodecyl Sulfate (SDS) in water)[2]
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0127:B8)[2]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Male Swiss Webster mice (or other appropriate strain)[5]
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Blood collection tubes
-
ELISA kit for murine TNF-α
2. Animal Handling:
-
Acclimatize animals to the facility for at least one week prior to the experiment.
-
House animals under standard conditions with ad libitum access to food and water.
-
All procedures should be approved by the institution's Animal Care and Use Committee.
3. Drug Preparation:
-
Prepare a suspension of Pexmetinib in the chosen vehicle at the desired concentration (e.g., for a 30 mg/kg dose in a 10 mL/kg volume, prepare a 3 mg/mL suspension).[5]
-
Ensure the suspension is homogenous by vortexing or sonicating before administration.
-
Prepare the LPS solution in sterile PBS at the required concentration (e.g., 0.2 mg/mL for a 2 mg/kg dose in a 10 mL/kg volume).[2]
4. Experimental Procedure:
-
Randomly assign mice to treatment groups (e.g., Vehicle control, Pexmetinib 30 mg/kg).
-
Administer the Pexmetinib suspension or vehicle control via oral gavage (p.o.).
-
Thirty minutes after oral administration, inject the mice with LPS solution intraperitoneally (i.p.) at a dose of 2 mg/kg.[2]
-
Ninety minutes after the LPS injection, euthanize the mice and collect blood via cardiac puncture.[2]
-
Allow the blood to clot and centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
5. Assessment:
-
Quantify the concentration of TNF-α in the serum samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Compare the TNF-α levels between the vehicle-treated and Pexmetinib-treated groups to determine the extent of in vivo p38 MAPK inhibition.
Protocol 2: General Tumor Xenograft Model for Efficacy Assessment
This protocol provides a general framework for evaluating the anti-tumor efficacy of Pexmetinib in a subcutaneous xenograft model. Specifics should be optimized based on the cell line used (e.g., RPMI 8226 for multiple myeloma, A2780 for ovarian cancer).[5]
// Nodes Cell_Culture [label="Culture Cancer Cells\n(e.g., RPMI 8226)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Injection [label="Prepare Cell Suspension\n(e.g., in Matrigel/PBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Implant_Cells [label="Implant Cells Subcutaneously\nin Immunodeficient Mice", fillcolor="#FFFFFF", fontcolor="#202124"]; Tumor_Growth [label="Monitor Tumor Growth", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Randomize [label="Randomize Mice when\nTumors Reach Palpable Size", fillcolor="#FFFFFF", fontcolor="#202124"]; Treatment [label="Initiate Daily Oral Dosing\n(Vehicle, Pexmetinib)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Tumor Volume\nand Body Weight (2-3x/week)", fillcolor="#FFFFFF", fontcolor="#202124"]; Endpoint [label="Continue Until Study Endpoint\n(e.g., Tumor Size Limit)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Prepare_Injection; Prepare_Injection -> Implant_Cells; Implant_Cells -> Tumor_Growth; Tumor_Growth -> Randomize; Randomize -> Treatment; Treatment -> Monitor; Monitor -> Endpoint; } . Caption: Experimental Workflow for a Tumor Xenograft Study.
1. Materials:
-
Pexmetinib (ARRY-614)
-
Vehicle for oral administration (e.g., see Protocol 1 or commercial formulations)[1][5]
-
Selected cancer cell line (e.g., RPMI 8226)
-
Cell culture medium and supplements
-
Immunodeficient mice (e.g., nude, SCID, or NSG)
-
Matrigel (optional, can improve tumor take-rate)
-
Sterile PBS
-
Calipers for tumor measurement
-
Oral gavage needles
2. Cell Preparation and Implantation:
-
Culture the chosen cancer cells under standard conditions.
-
Harvest cells during their logarithmic growth phase and assess viability (should be >95%).
-
Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 5-10 x 10^6 cells in 100-200 µL).
-
Inject the cell suspension subcutaneously into the flank of the immunodeficient mice.
3. Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable and reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment cohorts (e.g., Vehicle, Pexmetinib 25 mg/kg).
-
Prepare the Pexmetinib formulation as described previously.
-
Administer Pexmetinib or vehicle daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals 2-3 times per week as an indicator of general toxicity.
4. Study Endpoint and Assessment:
-
Continue treatment for the planned duration or until tumors in the control group reach the predetermined endpoint size as defined by the institutional animal care protocol.
-
At the end of the study, euthanize the animals.
-
Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., immunoblotting for p-p38 or p-Tie2, histology).
-
Compare the tumor growth curves and final tumor weights between the treatment groups to evaluate the anti-tumor efficacy of Pexmetinib.
Safety and Toxicology
In a Phase I clinical study in patients with MDS, treatment-related adverse events with Pexmetinib were primarily grade 1-2. The most common events included rash, diarrhea, dry skin, fatigue, and anorexia.[7] Preclinical toxicology studies should monitor for similar effects, as well as perform standard assessments including body weight changes, clinical observations, and, where appropriate, hematology and clinical chemistry analysis.
Conclusion
Pexmetinib (ARRY-614) is a dual inhibitor of p38 MAPK and Tie2 with demonstrated in vivo activity in models of inflammation and cancer. The protocols provided herein offer a framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical settings. Careful consideration of drug formulation and administration route is crucial for achieving consistent and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pexmetinib: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Modzatinib Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modzatinib, also known as ATI-2138, is a covalent inhibitor targeting both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1] ITK is a crucial component of the T-cell receptor (TCR) signaling pathway, while JAK3 is essential for cytokine signaling through the common gamma chain (γc). The dual inhibitory action of this compound makes it a compound of significant interest in the research of autoimmune and inflammatory diseases. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source/Method |
| Synonyms | ATI-2138 | [1] |
| Molecular Formula | C₁₈H₂₁F₂N₅O | PubChem |
| Molecular Weight | 373.38 g/mol | Calculated |
| Primary Target(s) | ITK, JAK3 | [1] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), high purity | Inferred |
| Typical Stock Conc. | 10 mM | Inferred |
| Storage (Solid) | -20°C, desiccated | Inferred |
| Storage (Stock Sol.) | -20°C (short-term), -80°C (long-term) | Inferred |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, chemical-resistant pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Using a calibrated analytical balance, carefully weigh out 3.73 mg of this compound powder.
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1.0 mL of high-purity DMSO to the tube.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex the solution until the this compound powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber or light-protecting microcentrifuge tubes.
-
Storage: For short-term storage (up to one month), store the aliquots at -20°C. For long-term storage, store the aliquots at -80°C.
Protocol for Preparing Working Solutions
-
Thawing Stock Solution: When ready to use, remove a single aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or experimental buffer to achieve the desired final concentration.
-
Important: To avoid precipitation, do not add a highly concentrated DMSO stock solution directly into a large volume of aqueous buffer. It is recommended to make intermediate dilutions in the experimental medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium or buffer with the same final concentration of DMSO) should be included in all experiments.
-
Mandatory Visualizations
Caption: Workflow for the preparation of a 10 mM this compound stock solution.
Caption: this compound inhibits both TCR and cytokine signaling pathways.
References
Application Notes and Protocols for Western Blot Analysis of Modzatinib
Disclaimer: The compound "Modzatinib" is not a recognized therapeutic agent in publicly available scientific literature. The following application notes and protocols are provided as a detailed, illustrative example for a hypothetical tyrosine kinase inhibitor (TKI) targeting the PI3K/AKT/mTOR signaling pathway. Researchers should adapt these guidelines to their specific compound and experimental context.
Application Notes
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of Receptor Tyrosine Kinase (RTK) activity. By binding to the ATP-binding site of specific RTKs, this compound effectively blocks downstream signaling cascades, most notably the PI3K/AKT/mTOR pathway, which is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Western blot analysis is an essential technique to elucidate the mechanism of action of this compound by quantifying the phosphorylation status and total protein levels of key signaling intermediates.
Mechanism of Action
This compound exerts its inhibitory effects by preventing the autophosphorylation of upstream RTKs upon ligand binding. This inhibition prevents the recruitment and activation of Phosphoinositide 3-kinase (PI3K). Activated PI3K normally phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated, phosphorylated AKT (p-AKT) then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1). The activation of mTORC1 leads to the phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth. By inhibiting the initial RTK activation, this compound leads to a dose-dependent decrease in the phosphorylation of AKT and mTOR, thereby inhibiting cell proliferation and inducing apoptosis in susceptible cell lines.
Target Audience
These guidelines are intended for researchers, scientists, and drug development professionals actively engaged in the preclinical evaluation of kinase inhibitors. A foundational understanding of molecular biology techniques, particularly Western blotting, is assumed.
Data Presentation
The following tables represent hypothetical data from a Western blot experiment designed to assess the effect of this compound on the PI3K/AKT/mTOR pathway in a cancer cell line (e.g., MCF-7) after 24 hours of treatment.
Table 1: Effect of this compound on the Phosphorylation of AKT and mTOR
| Treatment Group | Concentration (nM) | p-AKT (Ser473) / Total AKT (Relative Densitometry Units) | p-mTOR (Ser2448) / Total mTOR (Relative Densitometry Units) |
| Vehicle Control | 0 | 1.00 ± 0.08 | 1.00 ± 0.11 |
| This compound | 10 | 0.72 ± 0.06 | 0.68 ± 0.09 |
| This compound | 50 | 0.41 ± 0.05 | 0.35 ± 0.07 |
| This compound | 100 | 0.15 ± 0.03 | 0.12 ± 0.04 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: IC50 Values of this compound on Key Signaling Proteins
| Target Protein | IC50 (nM) |
| p-AKT (Ser473) | 45.2 |
| p-mTOR (Ser2448) | 40.5 |
IC50 values were calculated from dose-response curves generated from Western blot densitometry data.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition by this compound
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to detect changes in the phosphorylation status of key pathway proteins.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-AKT, rabbit anti-p-mTOR (Ser2448), rabbit anti-mTOR, rabbit anti-β-actin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells at a density of 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight. b. The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100 nM) in a complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. c. Incubate the cells for the desired time point (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize the protein concentration of all samples with RIPA buffer. b. Add 1/3 volume of 4x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Run the gel at 100-120V until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal for each target. Use a loading control (e.g., β-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for Western blot analysis of this compound's effects.
Application Notes and Protocols for Utilizing Motesanib in CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR-Cas9 technology has revolutionized functional genomics, enabling researchers to systematically investigate gene function and identify novel therapeutic targets. When combined with small molecule inhibitors, CRISPR screens become a powerful tool to elucidate mechanisms of drug sensitivity and resistance. This document provides detailed application notes and protocols for conducting CRISPR-Cas9 screens with the multi-kinase inhibitor, Motesanib (formerly known as AMG 706). Motesanib is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit)[1][2]. While direct literature on CRISPR screens utilizing Motesanib is not currently available, this guide provides a comprehensive framework based on established protocols for similar multi-kinase inhibitors such as Sorafenib and Lenvatinib.
These protocols are designed to guide researchers in identifying genes that modulate the cellular response to Motesanib, thereby uncovering potential combination therapies and novel drug targets.
Mechanism of Action and Target Signaling Pathways
Motesanib exerts its anti-tumor effects by targeting multiple receptor tyrosine kinases (RTKs) crucial for tumor growth, angiogenesis, and metastasis. Its primary targets include:
-
VEGF Receptors (VEGFR1, VEGFR2, VEGFR3): Inhibition of VEGFRs blocks the signaling cascade initiated by VEGF, a key regulator of angiogenesis. This leads to a reduction in tumor blood supply, limiting tumor growth and proliferation[1][2].
-
Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is involved in cell growth, proliferation, and migration. By inhibiting PDGFR, Motesanib can directly impede tumor cell proliferation and survival[1][2].
-
Stem Cell Factor Receptor (c-Kit): c-Kit is another RTK involved in cell survival and proliferation, particularly in certain types of cancers. Motesanib's inhibition of c-Kit contributes to its broad anti-cancer activity[1][2].
-
RET Proto-Oncogene: Motesanib also shows inhibitory activity against the RET receptor tyrosine kinase, which is implicated in the development of certain thyroid cancers.
The inhibition of these RTKs by Motesanib disrupts major downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and angiogenesis.
Data Presentation: Motesanib In Vitro Efficacy
Prior to initiating a CRISPR screen, it is crucial to determine the in vitro efficacy of Motesanib in the cancer cell line of interest. The half-maximal inhibitory concentration (IC50) is a key parameter for selecting the appropriate drug concentration for the screen. The following table provides a summary of reported Motesanib IC50 values across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HUVEC (VEGF-stimulated) | Endothelial | 0.01 |
| A431 | Epidermoid Carcinoma | >10 (no direct anti-proliferative effect) |
| BT-549 | Breast Cancer | Not specified, but showed in vivo efficacy |
| GILM2 | Breast Cancer | Not specified, but showed in vivo efficacy |
| HCC1187 | Breast Cancer | Not specified, but showed in vivo efficacy |
Note: IC50 values can vary depending on the assay conditions and cell line. It is highly recommended to determine the IC50 of Motesanib in your specific cell line of interest before proceeding with the CRISPR screen.
Experimental Protocols
Protocol 1: Determination of Motesanib IC50 in a Cancer Cell Line
Objective: To determine the concentration of Motesanib that inhibits the growth of the target cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell line
-
Motesanib diphosphate
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of Motesanib in complete cell culture medium. The concentration range should bracket the expected IC50 (e.g., 0.001 µM to 10 µM). Include a DMSO-only control.
-
Drug Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared Motesanib dilutions or DMSO control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the DMSO control wells and plot the dose-response curve. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen with Motesanib
Objective: To identify genes whose knockout confers resistance or sensitivity to Motesanib.
Materials:
-
Cas9-expressing target cancer cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Motesanib
-
Genomic DNA extraction kit
-
PCR primers for sgRNA library amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentivirus Production: Produce the pooled sgRNA library lentivirus by transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids.
-
Lentiviral Transduction: Transduce the Cas9-expressing target cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain library representation (at least 200-500 cells per sgRNA).
-
Puromycin Selection: Select for transduced cells by treating with puromycin for 2-3 days.
-
Baseline Sample Collection (T0): Harvest a population of cells after puromycin selection to serve as the baseline (T0) reference for sgRNA distribution.
-
Drug Treatment: Split the remaining cells into two groups: a control group treated with DMSO and an experimental group treated with a predetermined concentration of Motesanib (typically the IC50 or IC80 value).
-
Cell Culture and Passaging: Culture the cells for 14-21 days, passaging them as needed and maintaining the library representation. Replenish the media with fresh Motesanib or DMSO at each passage.
-
Final Sample Collection: At the end of the screen, harvest cells from both the DMSO and Motesanib-treated populations.
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and final cell pellets.
-
sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and prepare the libraries for next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to determine the sgRNA representation in each sample. Use bioinformatics tools like MAGeCK or drugZ to identify sgRNAs that are significantly enriched or depleted in the Motesanib-treated population compared to the DMSO control and T0 samples. Genes targeted by multiple enriched sgRNAs are considered candidate resistance genes, while those targeted by depleted sgRNAs are potential sensitivity genes.
Mandatory Visualizations
Caption: Motesanib inhibits multiple RTKs, blocking downstream signaling.
References
Application Notes and Protocols: Modzatinib for Inducing Protein Degradation
A Note to the User: Initial searches for "Modzatinib" did not yield specific information on a molecule with this name being used for targeted protein degradation. It is possible that this is a novel compound, a confidential internal name, or a misspelling.
However, to fulfill the detailed request for application notes and protocols on a protein degrader, we will proceed using KT-474 , a well-characterized and clinically relevant IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degrader, as a representative example. The principles, experimental workflows, and data presentation formats provided below are broadly applicable to the study of other protein degraders.
Application Notes: KT-474 for IRAK4 Degradation
Introduction
Targeted protein degradation is a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, degraders physically remove the entire protein, which can offer several advantages, including the potential to overcome drug resistance and target previously "undruggable" proteins.[3][4]
KT-474 is a heterobifunctional small molecule, also known as a Proteolysis-Targeting Chimera (PROTAC), designed to induce the degradation of IRAK4.[5] IRAK4 is a critical kinase and scaffolding protein in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are central to the innate immune response.[6][7] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases.[7] KT-474 consists of a ligand that binds to IRAK4 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[5] This induced proximity leads to the ubiquitination of IRAK4, marking it for degradation by the proteasome.[5][8]
Mechanism of Action
The mechanism of KT-474-induced IRAK4 degradation is a multi-step process within the cell.
-
Ternary Complex Formation: KT-474 simultaneously binds to IRAK4 and the CRBN E3 ligase, forming a ternary complex.[5]
-
Ubiquitination: The formation of this complex brings IRAK4 into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of IRAK4.[9][10]
-
Proteasomal Degradation: The polyubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome.[11]
This process is catalytic, meaning a single molecule of KT-474 can induce the degradation of multiple IRAK4 proteins.
Quantitative Data Summary
The efficacy of KT-474 has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.
| Parameter | Cell Line / System | Value | Reference |
| DC50 (Half-maximal Degradation Concentration) | RAW 264.7 cells | 4.034 ± 0.243 nM | [7] |
| Human Lymphocytes & Monocytes | ~1-2 nM | [5] | |
| Dmax (Maximum Degradation) | THP-1 cells | 101% | [12] |
| Human Lymphocytes & Monocytes | 100% | [5] | |
| In Vivo IRAK4 Reduction (Single Dose) | Healthy Volunteers (600-1600 mg) | ≥93% in blood | [5] |
| In Vivo IRAK4 Reduction (14 Daily Doses) | Healthy Volunteers (50-200 mg) | ≥95% in blood | [5] |
Table 1: In Vitro and In Vivo Efficacy of KT-474.
| Assay | Cell Type | KT-474 Effect | Comparison to Inhibitor (PF-06550833) | Reference |
| TLR7/8-induced IL-6 & IL-8 Production | PBMCs | More potent and stronger downregulation | Superior to inhibitor | [5] |
| TLR4-induced IL-6 & IL-8 Production | PBMCs | More potent and stronger downregulation | Superior to inhibitor | [5] |
| TLR9-mediated NF-κB Activation | B cells | Blocked activation | Inhibitor had no effect | [5] |
Table 2: Functional Effects of IRAK4 Degradation by KT-474 in Human PBMCs.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of a protein degrader like KT-474 are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the degrader compound on cultured cells.
Materials:
-
Cells of interest (e.g., THP-1, HEK293T)
-
Complete culture medium
-
96-well culture plates
-
KT-474 (or other degrader) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[13]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of KT-474 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for Protein Degradation
This is the most common method to directly visualize and quantify the reduction in the target protein levels.
Materials:
-
Cells treated with the degrader
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[15]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IRAK4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[16]
-
Imaging system (e.g., CCD camera-based imager)[15]
Procedure:
-
Cell Lysis:
-
Treat cells with various concentrations of KT-474 for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[15]
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[15]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[15]
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against the target protein (IRAK4) and a loading control (e.g., GAPDH) overnight at 4°C.[17]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.[18]
-
Quantify band intensities using image analysis software to determine the percentage of protein degradation relative to the loading control.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the degrader induces ubiquitination of the target protein.
Materials:
-
Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase (e.g., CRBN complex), target protein (IRAK4)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
KT-474
-
SDS-PAGE and Western blotting reagents as described above
Procedure:
-
Set up the ubiquitination reaction in a microcentrifuge tube by combining the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein.
-
Add KT-474 or vehicle control (DMSO) to the reaction mixtures.
-
Incubate the reactions at 30-37°C for 1-2 hours.[19]
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein (IRAK4).
-
A high-molecular-weight smear or laddering of the target protein band indicates polyubiquitination.[20]
Visualizations
Caption: Signaling pathway of KT-474-induced IRAK4 degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationship between a degrader and an inhibitor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 4. Targeted Protein Degradation: Why Just Inhibit What Can Be Destroyed? [bio-itworld.com]
- 5. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kymeratx.com [kymeratx.com]
- 7. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Imatinib alters cell viability but not growth factors levels in TM4 Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of Modzatinib, a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modzatinib is a novel, potent, and selective small molecule inhibitor targeting key signaling pathways implicated in oncogenesis and tumor proliferation. These application notes provide a comprehensive guide to the preclinical experimental design for the evaluation of this compound. The protocols outlined below cover essential in vitro and in vivo assays to characterize its mechanism of action, determine its efficacy, and establish a preliminary safety profile.
In Vitro Assays
In vitro assays are fundamental for the initial characterization of this compound's biochemical and cellular activity.[1] These assays provide early insights into the compound's potency, selectivity, and mechanism of action.
Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a panel of purified kinases to assess its potency and selectivity.
Protocol:
-
Reagents and Materials:
-
Purified recombinant kinases (e.g., target kinase and a panel of off-target kinases)
-
ATP (Adenosine triphosphate)
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the purified kinase to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation:
Table 1: Inhibitory Activity of this compound against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| Target Kinase A | 5.2 |
| Target Kinase B | 8.7 |
| Off-target Kinase 1 | > 10,000 |
| Off-target Kinase 2 | 5,230 |
| Off-target Kinase 3 | > 10,000 |
Cellular Proliferation Assay
Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines (e.g., those with known mutations in the target pathway)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear-bottom plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the IC50 values for cell growth inhibition.
-
Data Presentation:
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Driver Mutation | IC50 (nM) |
| Cell Line A | Target Kinase A (Activating Mutation) | 15.8 |
| Cell Line B | Target Kinase B (Amplification) | 25.4 |
| Cell Line C | Wild-type | > 5,000 |
| Cell Line D | Downstream Pathway Mutation | 2,150 |
Western Blot Analysis
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of the target kinase and its downstream effectors.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Target Kinase, anti-total-Target Kinase, anti-phospho-Downstream Effector, anti-total-Downstream Effector, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
In Vivo Assays
In vivo models are crucial for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound in a whole-organism context.[2][3][4][5]
Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of this compound in a mouse model bearing human cancer cell line-derived xenografts.
Protocol:
-
Animals and Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line known to be sensitive to this compound in vitro
-
This compound formulation for oral or intraperitoneal administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control daily at a predetermined dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate Tumor Growth Inhibition (TGI).
-
Data Presentation:
Table 3: Anti-tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 | 850 ± 150 | 43 |
| This compound | 30 | 350 ± 90 | 77 |
| This compound | 100 | 120 ± 40 | 92 |
Signaling Pathways and Experimental Workflows
Targeted Signaling Pathway
This compound is designed to inhibit key nodes in oncogenic signaling pathways. The following diagram illustrates a hypothetical signaling cascade targeted by this compound.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Caption: Preclinical experimental workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Modzatinib Inactivity in Cellular Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the issue of Modzatinib not showing the expected activity in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not showing any activity in my cell-based assays?
A1: Several factors could contribute to the apparent lack of activity of this compound. These can be broadly categorized into issues with the compound itself, the experimental setup, or the cell line being used. Common causes include degradation of the compound, improper storage, low cell permeability, or the target of this compound not being critical for the survival of the specific cell line used.[1][2]
Q2: How can I be sure that my this compound stock solution is viable?
A2: To ensure the viability of your this compound stock solution, it is recommended to prepare fresh dilutions from a powder form for each experiment.[1] Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.[1] If possible, verifying the compound's purity and integrity via analytical methods like HPLC-MS can be beneficial.[3]
Q3: What is the optimal concentration of this compound to use in my experiments?
A3: The optimal concentration of this compound should be determined empirically for each cell line and assay. It is advisable to perform a dose-response curve starting with a broad range of concentrations.[1] In vitro potency for small molecule inhibitors is typically in the range of <1-10 μM in cell-based assays.[2] Concentrations significantly above the half-maximal inhibitory concentration (IC50) may lead to off-target effects and cytotoxicity.[1]
Q4: Could the solvent used to dissolve this compound be affecting my results?
A4: Yes, the solvent, most commonly DMSO, can be toxic to cells at certain concentrations.[1] It is crucial to ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line, which is generally less than 0.1-0.5%.[1] Always include a solvent-only control in your experimental design to account for any solvent-induced effects.[2]
Q5: What should I do if I suspect this compound is not permeable to my cells?
A5: If you suspect poor cell permeability, you can try to find information in the literature or from the manufacturer regarding the cell permeability of this compound. If this information is unavailable, consider using a different inhibitor with known cell permeability or performing a cellular uptake assay to directly measure the intracellular concentration of the compound.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues when this compound does not exhibit the expected activity in cellular assays.
Initial Checks
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations | Compound degradation | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles by storing in aliquots at -20°C or -80°C.[1] |
| Incorrect concentration calculation | Double-check all calculations for dilutions and final concentrations. | |
| Insufficient incubation time | Optimize the incubation time. The effect of the inhibitor may not be apparent at early time points.[1] | |
| High variability between replicates | Inconsistent sample handling | Ensure precise and consistent timing for sample collection and processing.[3] |
| Incomplete solubilization | Confirm the complete dissolution of this compound in the solvent and culture medium.[3] | |
| Cell plating inconsistency | Ensure a uniform cell density across all wells. |
In-depth Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Inactivity | This compound is not cell-permeable | Review literature for permeability data. If unavailable, consider performing a cellular uptake assay.[3] |
| This compound is being actively transported out of the cells | Some cell lines express efflux pumps that can remove small molecules. Research the expression of transporters like P-glycoprotein in your cell line. | |
| The target of this compound is not expressed or is mutated in the cell line | Verify the expression and mutation status of the target protein in your cell line using techniques like Western Blot or sequencing. | |
| Assay-Specific Problems | The chosen assay is not sensitive enough | Use a more sensitive assay or optimize the current assay parameters (e.g., cell number, incubation time). |
| Interference with assay components | This compound might interfere with the assay reagents (e.g., fluorescence quenching). Run appropriate controls without cells to check for interference. | |
| Cell Line-Specific Issues | The cell line is resistant to the effects of this compound | Consider using a different, more sensitive cell line to test the activity of this compound. |
| Slow cell growth rate | The effects of a cytotoxic agent may be less pronounced in slowly dividing cells. Ensure cells are in the exponential growth phase during the experiment.[4] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a common method to assess cell viability by measuring the metabolic activity of cells.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.[5]
Visualizations
Hypothetical Signaling Pathway for this compound
This diagram illustrates a potential mechanism of action for this compound as a kinase inhibitor targeting a key signaling pathway involved in cell proliferation and survival.
Caption: Hypothetical signaling pathway of this compound as a RAF kinase inhibitor.
Troubleshooting Workflow for this compound Inactivity
This workflow provides a step-by-step logical guide to troubleshoot the lack of this compound activity in cellular assays.
Caption: A workflow for troubleshooting the lack of activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Modzatinib Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Modzatinib (ATI-2138), a potent, irreversible dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is not consistent with the known functions of ITK or JAK3 inhibition after this compound treatment. Could this be an off-target effect?
A1: Yes, it is possible. While this compound is highly selective for ITK and JAK3, like many kinase inhibitors, it can exhibit off-target activity, especially at higher concentrations. An unexpected phenotype is a common indicator of engagement with unintended molecular targets. We recommend a series of validation experiments to determine if the observed effect is on-target or off-target.
Q2: What are the known off-targets of this compound?
A2: this compound has been profiled against other kinases. It is known to inhibit Tec family kinase TXK with high potency. It is significantly less potent against Bruton's tyrosine kinase (BTK) and shows very high selectivity against other JAK family members (JAK1, JAK2, and Tyk2).[1]
Q3: How can we confirm if the unexpected phenotype is due to a known off-target like TXK or an entirely new one?
A3: To dissect the contribution of known off-targets, you can use more selective inhibitors for those targets (if available) to see if they replicate the phenotype. To identify novel off-targets, a broader screening approach is necessary. Given that this compound is a covalent inhibitor, specialized techniques are highly effective. We recommend considering a kinome-wide selectivity screen or a chemoproteomic approach.
Q4: Our cell viability is significantly decreased at concentrations where we expect to see specific inhibition of ITK and JAK3. What could be the cause?
A4: High levels of cytotoxicity could be due to potent off-target effects on kinases essential for cell survival. It is also possible that the combined inhibition of ITK and JAK3 in your specific cell model is leading to a synthetic lethal effect. We recommend performing a dose-response curve to determine the therapeutic window and using lower concentrations of this compound where possible. Additionally, assessing markers of apoptosis (e.g., cleaved caspase-3) can help to understand the mechanism of cell death.
Q5: We are not seeing the expected downstream inhibition of p-STAT5 after this compound treatment in our cellular assay. What could be the issue?
A5: This could be due to several factors:
-
Cellular Context: Ensure that the specific cytokine receptor that signals through the JAK1/JAK3 heterodimer (e.g., IL-2R) is expressed and functional in your cell line.[1] this compound shows no inhibitory effect on signaling pathways that are JAK3-independent, such as IFNγ-induced STAT1 phosphorylation (JAK1/JAK2) or IL-12-induced STAT4 phosphorylation (JAK2/Tyk2).[1][2]
-
Assay Conditions: Verify the experimental parameters, including the concentration and duration of cytokine stimulation, this compound pre-incubation time, and the quality of your phospho-specific antibody.
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by intracellular ATP concentrations.
Quantitative Data Summary
The following table summarizes the known inhibitory profile of this compound against its primary targets and key off-targets.
| Kinase Target | IC50 (nM) | Selectivity Notes |
| ITK | 0.18 | Primary Target |
| JAK3 | 0.52 | Primary Target |
| TXK | 0.83 | Known Off-Target (Tec Family Kinase) |
| BTK | ~14 nM (27-fold less potent than ITK) | Lower potency off-target |
| JAK1 | >2200 (>4200-fold less potent than JAK3) | High Selectivity |
| JAK2 | >2200 (>4200-fold less potent than JAK3) | High Selectivity |
| Tyk2 | >2200 (>4200-fold less potent than JAK3) | High Selectivity |
Data sourced from Probechem Biochemicals.[1]
Key Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the canonical signaling pathways of ITK and JAK3, and a recommended workflow for troubleshooting off-target effects.
References
optimizing Modzatinib concentration for IC50
Welcome to the technical support center for Modzatinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments, with a specific focus on determining its half-maximal inhibitory concentration (IC50). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the PI3K/AKT/mTOR signaling pathway.[1][2] By targeting key kinases in this pathway, this compound disrupts downstream signaling, leading to the inhibition of cell proliferation, growth, and survival in cancer cells where this pathway is often hyperactivated.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting this compound in dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution. Aliquot the stock solution into single-use vials and store at -20°C for up to six months or at -80°C for up to one year. Avoid repeated freeze-thaw cycles to maintain compound integrity.
Q3: How should I prepare working concentrations of this compound for my IC50 experiments?
A3: To prepare working concentrations, perform a serial dilution of your 10 mM stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v), as higher concentrations can induce cytotoxicity and confound your results. Always include a vehicle control (media with the same final DMSO concentration as your highest this compound concentration) in your experimental setup.
Q4: In which cell lines is this compound expected to be most effective?
A4: this compound is expected to be most effective in cancer cell lines with known mutations or amplifications in the PI3K/AKT/mTOR pathway, such as those with activating mutations in PIK3CA or loss of the tumor suppressor PTEN. We recommend screening a panel of cell lines to determine the specific sensitivity of your models of interest.
Troubleshooting Guide
This guide addresses common issues that may arise during the determination of this compound's IC50 value.
Q1: I am observing high variability in my IC50 values between experiments. What are the possible causes and solutions?
A1: Variability in IC50 values is a common issue and can stem from several factors:[3][4]
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Cell-Based Factors:
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Cell Line Instability: Use cells within a consistent and low passage number range (e.g., passages 5-15) to avoid genetic drift and changes in drug sensitivity.[5]
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Inconsistent Seeding Density: Ensure a homogenous single-cell suspension before plating and verify cell counts to maintain consistency across wells and plates.[5]
-
-
Assay-Based Factors:
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Inconsistent Incubation Times: Adhere strictly to the specified incubation times for both drug treatment and assay development.[6]
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Edge Effects in Plates: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or ensure they are filled with sterile PBS or media.[7]
-
-
Compound-Related Factors:
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Improper Storage: Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.
-
Inaccurate Dilutions: Use calibrated pipettes and perform dilutions carefully to ensure accurate final concentrations.
-
Q2: My dose-response curve does not have a classic sigmoidal shape. How should I interpret this?
A2: An atypical dose-response curve can indicate several phenomena:
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Incomplete Curve: If the curve does not plateau at higher concentrations, you may need to test a wider range of this compound concentrations to capture the full inhibitory effect.
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Biphasic Curve: This may suggest off-target effects at higher concentrations or the presence of multiple mechanisms of action. Consider the possibility of compound insolubility at higher concentrations.
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Cell Viability Over 100%: At very low concentrations, some compounds can have a slight stimulatory effect on cell proliferation. This is a known phenomenon and these data points can often be excluded from the non-linear regression analysis used to calculate the IC50.[7]
Q3: My IC50 values seem to differ significantly from published data or expected results. Why might this be?
A3: Discrepancies in IC50 values can arise from differences in experimental conditions.[8] Key factors to consider include:
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Cell Line Differences: Even the same cell line from different sources or at different passages can exhibit varied responses.[9]
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Assay Method: Different viability assays (e.g., MTT, CellTiter-Glo®, SRB) measure different cellular parameters (metabolic activity, ATP levels, total protein) and can yield different IC50 values.[6][9]
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Treatment Duration: The length of time cells are exposed to this compound will influence the IC50 value.[6][10] Ensure your protocol aligns with the intended experimental question.
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Data Analysis Method: The software and statistical model used for non-linear regression can impact the calculated IC50.[4]
Quantitative Data Summary
The following table provides a summary of hypothetical IC50 values for this compound in various cancer cell lines after a 72-hour treatment period, as determined by a standard MTT assay. These values are for reference and may vary based on your specific experimental conditions.
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | E545K (Activating) | Wild-Type | 50 |
| MDA-MB-231 | Breast Cancer | Wild-Type | Wild-Type | 850 |
| PC-3 | Prostate Cancer | Wild-Type | Null | 75 |
| LNCaP | Prostate Cancer | Wild-Type | Wild-Type | 1200 |
| A549 | Lung Cancer | Wild-Type | Wild-Type | > 5000 |
| U87 MG | Glioblastoma | Wild-Type | Null | 150 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the key steps for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
-
This compound
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DMSO (cell culture grade)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
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96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of your highest this compound concentration by diluting the 10 mM stock in complete medium.
-
Perform serial dilutions in complete medium to create a range of 2X concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium (vehicle or untreated) to each well.
-
Include triplicate wells for each condition.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[5][11]
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][11]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.[7]
-
Visualizations
Caption: Hypothetical signaling pathway for this compound targeting PI3K and mTORC1.
Caption: Standard experimental workflow for IC50 determination using an MTT assay.
Caption: Troubleshooting decision tree for high variability in IC50 values.
References
- 1. Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Modzatinib degradation in cell culture media
Welcome to the technical support center for Modzatinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on addressing potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and irreversible dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] Its chemical formula is C18H21F2N5O. By covalently binding to these kinases, this compound effectively blocks downstream signaling pathways that are crucial for T-cell activation, proliferation, and inflammatory responses.[1][2] This makes it a valuable tool for studying autoimmune and inflammatory diseases.
Q2: What are the recommended storage conditions for this compound stock solutions?
To ensure maximum stability, this compound stock solutions (typically dissolved in DMSO) should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When stored properly, solid this compound is stable for extended periods.
Q3: I am observing a decrease in this compound's efficacy over the course of my multi-day cell culture experiment. What could be the cause?
A decline in efficacy during longer experiments could be due to the degradation of this compound in the cell culture medium. Several factors can contribute to the instability of small molecules in culture, including components of the media, pH shifts, temperature, and light exposure. It is also possible that the compound is being metabolized by the cells.
Q4: What are the common degradation pathways for small molecule inhibitors like this compound in cell culture media?
While specific degradation pathways for this compound have not been published, common pathways for small molecules in aqueous environments like cell culture media include:
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Hydrolysis: Cleavage of chemical bonds by reaction with water.
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Oxidation: Reaction with oxygen, which can be catalyzed by metal ions or light.
The complex composition of cell culture media, containing salts, amino acids, vitamins, and other components, can sometimes accelerate these degradation processes.
Q5: How can I test the stability of this compound in my specific cell culture medium?
You can perform a stability study by incubating this compound in your cell culture medium (with and without serum) at 37°C over a time course (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, a sample of the medium is collected and the concentration of the remaining this compound is quantified using an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Troubleshooting Guide
This guide provides solutions to common issues you may encounter when working with this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected inhibitory activity. | 1. Degradation of this compound: The compound may have degraded in the stock solution or in the working dilution in the cell culture medium. 2. Precipitation of this compound: The concentration of this compound may have exceeded its solubility in the aqueous medium. | 1. Prepare fresh working solutions of this compound from a frozen stock for each experiment. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. 2. Visually inspect the media for any precipitate. If precipitation is suspected, try lowering the final concentration of this compound or increasing the percentage of DMSO (while ensuring it remains at a non-toxic level for your cells, typically <0.5%). |
| High variability between experimental replicates. | 1. Inconsistent sample handling: Variations in incubation times or sample processing can lead to variability. 2. Uneven evaporation from culture plates: This can concentrate the inhibitor in some wells more than others. | 1. Ensure precise and consistent timing for all experimental steps. 2. Maintain proper humidity in the incubator and use appropriate plate sealing to minimize evaporation. |
| Complete loss of this compound from the media with no detectable degradation products. | Binding to plastics: Hydrophobic compounds can sometimes adsorb to the plastic surfaces of culture plates and pipette tips. | Use low-protein-binding plates and pipette tips to minimize non-specific binding. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using HPLC-MS.
Materials:
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This compound solid powder
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Anhydrous DMSO
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Your specific cell culture medium (e.g., RPMI-1640, DMEM)
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Fetal Bovine Serum (FBS), if applicable
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24-well tissue culture plates
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Sterile microcentrifuge tubes
-
Acetonitrile (B52724) (ACN)
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Formic acid
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Internal standard (a stable compound with similar chemical properties to this compound)
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HPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions: Dilute the this compound stock solution in your cell culture medium to your final working concentration (e.g., 1 µM). Prepare separate working solutions for media with and without FBS if you are testing both conditions.
-
Incubation:
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect a 100 µL aliquot from each well.
-
Immediately transfer the aliquot to a microcentrifuge tube.
-
-
Sample Preparation for HPLC-MS:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract this compound.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Data Presentation:
Table 1: Hypothetical Stability of this compound (1 µM) in RPMI-1640 at 37°C
| Time (hours) | % this compound Remaining (without FBS) | % this compound Remaining (with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 95.2 | 98.1 |
| 4 | 88.5 | 94.3 |
| 8 | 75.1 | 85.6 |
| 24 | 45.3 | 60.2 |
| 48 | 20.7 | 35.8 |
Visualizations
Signaling Pathways
Caption: Simplified ITK signaling pathway and the inhibitory action of this compound.
Caption: Simplified JAK3 signaling pathway and the inhibitory action of this compound.
Experimental and Troubleshooting Workflows
Caption: A workflow for troubleshooting issues related to this compound stability.
Caption: A typical experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Modzatinib Preclinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Modzatinib in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive tyrosine kinase inhibitor (TKI) targeting the XYZ signaling pathway, which is frequently dysregulated in various oncology indications. Its primary targets are Kinase A and Kinase B. While highly selective, off-target effects on other kinases have been observed at higher concentrations, which may contribute to its toxicity profile.[1][2]
Q2: What are the most common toxicities observed with this compound in animal studies?
Based on preclinical studies in rodents and non-rodents, the most frequently observed toxicities associated with this compound administration include gastrointestinal (GI) toxicity (diarrhea, weight loss), hematological toxicity (anemia, neutropenia), and hepatotoxicity (elevated liver enzymes).[3] The severity of these toxicities is generally dose-dependent.
Q3: Which animal species are recommended for this compound toxicity studies?
For small molecule therapeutics like this compound, regulatory guidelines typically recommend toxicity studies in two species: a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog or cynomolgus monkey).[4][5] Species selection should be justified based on similarities in metabolism and pharmacokinetics to humans. Outbred stocks of rodents, such as CD-1 mice or Sprague-Dawley rats, are often used to maximize genetic heterozygosity, better reflecting the human population.[4]
Q4: How can I mitigate off-target toxicities of this compound in my animal studies?
Strategies to mitigate off-target toxicities include optimizing the dosing regimen (e.g., intermittent dosing schedules), co-administration of supportive care medications (e.g., anti-diarrheal agents), and exploring the use of targeted delivery systems to increase drug concentration at the tumor site while minimizing systemic exposure.[6][7] Additionally, careful monitoring and early intervention at the first signs of toxicity are crucial.
Troubleshooting Guides
Issue 1: Unexpected Animal Deaths at Low Doses
Problem: You are observing unexpected mortality in your animal cohort at doses of this compound that were previously considered well-tolerated.
Possible Causes & Troubleshooting Steps:
-
Animal Model Susceptibility: Certain genetic backgrounds or strains of animals may exhibit increased sensitivity to this compound.[8][9]
-
Solution: Review the strain and health status of the animals. Consider using a different, less sensitive strain if the issue persists. The use of diverse outbred mouse populations can help identify genetic variants influencing susceptibility.[8]
-
-
Vehicle Formulation Issues: The vehicle used to dissolve or suspend this compound may be causing toxicity.
-
Solution: Conduct a vehicle-only toxicity study to rule out any adverse effects of the formulation. Ensure the vehicle is prepared correctly and is appropriate for the route of administration.
-
-
Error in Dosing Calculation or Administration: Inaccurate dose calculations or improper administration techniques can lead to overdosing.
-
Solution: Double-check all dose calculations. Ensure that all personnel are properly trained in the correct administration technique (e.g., oral gavage, intravenous injection).
-
Issue 2: Severe Gastrointestinal Toxicity
Problem: Animals treated with this compound are experiencing severe diarrhea and significant weight loss (>15% of body weight).
Possible Causes & Troubleshooting Steps:
-
Dose-Dependent Toxicity: GI toxicity is a known dose-dependent effect of many TKIs.
-
Solution: Implement a dose-reduction strategy or switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery.
-
-
Supportive Care Needed: Lack of supportive care can exacerbate GI symptoms.
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Solution: Administer anti-diarrheal medications as part of the study protocol. Ensure animals have easy access to hydration and nutritional supplements.
-
-
Off-Target Effects: this compound may be inhibiting kinases involved in maintaining GI homeostasis.
-
Solution: Investigate the expression of off-target kinases in the GI tract of the animal model. This may provide insights into the mechanism of toxicity.
-
Data Presentation
Table 1: Dose-Range Finding Study of this compound in Sprague-Dawley Rats (14-Day Study)
| Dose Group (mg/kg/day) | Number of Animals (M/F) | Mortality | Key Clinical Signs | Mean Body Weight Change (%) |
| Vehicle Control | 5/5 | 0/10 | No observable abnormalities | +5.2 |
| 10 | 5/5 | 0/10 | Mild, transient diarrhea | +2.1 |
| 30 | 5/5 | 1/10 | Moderate diarrhea, piloerection | -8.5 |
| 100 | 5/5 | 4/10 | Severe diarrhea, lethargy, hunched posture | -18.7 |
Table 2: Hematological Findings in Beagle Dogs Treated with this compound for 28 Days
| Parameter | Vehicle Control | 5 mg/kg/day | 15 mg/kg/day | 45 mg/kg/day |
| Hemoglobin (g/dL) | 14.2 ± 1.1 | 13.5 ± 0.9 | 11.8 ± 1.5 | 9.9 ± 1.8** |
| Neutrophils (x10³/µL) | 4.5 ± 0.8 | 4.1 ± 0.7 | 2.9 ± 1.2 | 1.5 ± 0.9** |
| Platelets (x10³/µL) | 350 ± 55 | 330 ± 62 | 280 ± 71 | 210 ± 85 |
| p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol: Assessment of Hepatotoxicity in Mice
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Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Dosing: Administer this compound or vehicle control via oral gavage daily for 14 days.
-
Clinical Observations: Record body weight, food and water consumption, and clinical signs of toxicity daily.
-
Blood Collection: On Day 15, collect blood via cardiac puncture under anesthesia for serum chemistry analysis.
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Serum Chemistry: Analyze serum for alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) levels.
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Histopathology: Euthanize animals and collect liver tissue. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should perform a microscopic examination.
Visualizations
Caption: Hypothetical signaling pathway for this compound's on-target and off-target effects.
Caption: General workflow for a preclinical toxicity study.
Caption: Decision tree for troubleshooting unexpected animal mortality.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicalpub.com [clinicalpub.com]
- 5. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A novel mouse model for checkpoint inhibitor-induced adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
inconsistent results with Modzatinib experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experiments with Modzatinib. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive multi-kinase inhibitor. Its primary target is the intracellular tyrosine kinase XYZ, which is a critical component of the ABC signaling pathway involved in cell proliferation and survival. By binding to the ATP-binding pocket of kinase XYZ, this compound inhibits its phosphorylation activity, thereby blocking downstream signaling.
Q2: We are observing significant variability in the anti-proliferative effects of this compound across different cell lines. Why might this be happening?
A2: Variability in cellular response to this compound can be attributed to several factors:
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Genetic Background of Cell Lines: Different cell lines possess unique genetic landscapes, including varying expression levels of the primary target kinase XYZ and potential off-target kinases.
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Off-Target Effects: this compound, like many kinase inhibitors, can have off-target activities that may produce unexpected biological effects in certain cellular contexts.[1][2][3] These off-targets might be pro-proliferative or anti-proliferative depending on the specific cell line and its activated signaling pathways.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), in certain cell lines can lead to increased efflux of this compound, reducing its intracellular concentration and efficacy.
Q3: Our Western blot analysis shows inconsistent inhibition of p-XYZ (phosphorylated XYZ) at the same concentration of this compound. What could be the cause?
A3: Inconsistent inhibition of the target kinase can stem from several experimental variables:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the stock solution is stored correctly. Precipitated drug will lead to lower effective concentrations.
-
Cell Density and Health: High cell density can lead to a higher total amount of the target protein, potentially requiring a higher concentration of the inhibitor for effective inhibition. Ensure cells are healthy and in the logarithmic growth phase.
-
Serum Concentration in Media: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration or using serum-free media during the treatment period if compatible with your cell line.
Q4: We've observed an unexpected activation of a parallel signaling pathway upon treatment with this compound. Is this a known effect?
A4: Yes, this phenomenon, known as pathway retroactivity or cross-talk, can occur with kinase inhibitors.[1] Inhibition of a kinase in one pathway can sometimes lead to the activation of a compensatory or parallel pathway.[1] This can be a result of feedback loops or the inhibitor's off-target effects on kinases in other pathways.[2] We recommend performing a phospho-kinase array to identify which alternative pathways may be activated in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Potency (High IC50) | 1. Drug degradation or precipitation.2. High cell seeding density.3. High protein binding in media. | 1. Prepare fresh drug dilutions for each experiment. Visually inspect for precipitates.2. Optimize cell seeding density to ensure cells are in log-phase growth during treatment.3. Reduce serum percentage in culture media during treatment, or use serum-free media if possible. |
| Inconsistent Results Between Replicates | 1. Inaccurate pipetting.2. Edge effects in multi-well plates.3. Cell clumping leading to uneven cell distribution. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.2. Avoid using the outer wells of plates for treatment; fill them with sterile PBS or media.3. Ensure a single-cell suspension before seeding. |
| Unexpected Cell Morphology Changes | 1. Off-target effects on cytoskeletal kinases.2. Induction of cellular stress or senescence. | 1. Perform a kinome scan to identify potential off-target interactions.2. Assay for markers of apoptosis (e.g., cleaved caspase-3) or senescence (e.g., β-galactosidase staining). |
| Discrepancy Between In Vitro and In Vivo Efficacy | 1. Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism).2. Development of in vivo resistance mechanisms. | 1. Conduct pharmacokinetic studies to determine the optimal dosing and schedule.2. Analyze tumor samples from in vivo studies for changes in target expression or activation of resistance pathways. |
Experimental Protocols
Cellular Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the media containing this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for p-XYZ Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of this compound for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-XYZ and total XYZ overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Densitometrically quantify the p-XYZ and total XYZ bands. Normalize the p-XYZ signal to the total XYZ signal.
Visualizations
References
Modzatinib lot-to-lot variability issues
Introduction
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to Modzatinib, with a specific focus on addressing lot-to-lot variability. Consistent and reproducible experimental results are paramount in scientific research, and this guide provides a structured approach to identifying and resolving common problems that may arise during the use of this compound in your experiments.
Troubleshooting Guides
This section provides answers to specific issues you might encounter, guiding you through a systematic troubleshooting process.
Question 1: I'm observing a significant difference in the IC50 value of this compound between two different lots in my in vitro kinase assay. What could be the cause and how can I investigate it?
Answer:
A discrepancy in the IC50 value between different lots of this compound is a strong indicator of lot-to-lot variability. This can stem from differences in compound purity, the presence of impurities, or variations in the solid-state form of the compound. A stepwise approach to investigating this issue is crucial.
Step 1: Verify Compound Identity and Purity
The first step is to confirm that both lots contain the correct molecule and to assess their purity.
-
High-Performance Liquid Chromatography (HPLC): This technique separates the components of a mixture and can be used to determine the purity of each this compound lot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method confirms the molecular weight of the compound, verifying its identity, and can also provide information about the purity and identify potential impurities.
Experimental Protocol: Purity Assessment by HPLC
A general protocol for assessing the purity of a small molecule inhibitor like this compound using reverse-phase HPLC is provided below.
| Parameter | Specification |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in DMSO to a final concentration of 1 mg/mL. |
Data Presentation: HPLC Purity Analysis
| Lot Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| Lot A | 15.2 | 99.5 | 99.5% |
| Lot B | 15.2 | 95.2 | 95.2% |
| Lot B Impurity 1 | 12.8 | 3.5 | - |
| Lot B Impurity 2 | 16.1 | 1.3 | - |
Step 2: Confirm Compound Activity with a Standard Assay
If both lots show high purity, the discrepancy might be due to differences in their biological activity. It is recommended to perform a well-characterized and validated in vitro kinase assay targeting one of this compound's known targets, such as ITK or JAK3.
Experimental Protocol: In Vitro ITK Kinase Assay
This protocol provides a general guideline for an in vitro kinase assay.[1]
| Component | Description |
| Kinase | Recombinant human ITK |
| Substrate | Poly(Glu, Tyr) 4:1 |
| ATP Concentration | 10 µM (at or near the Km for ATP) |
| This compound Lots | Serially diluted in DMSO |
| Assay Buffer | 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20 |
| Detection Method | ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based assay |
Data Presentation: Comparative IC50 Values
| Lot Number | IC50 (nM) for ITK Inhibition |
| Lot A | 5.2 |
| Lot B | 25.8 |
Step 3: Investigate Compound Solubility and Stability
Poor solubility or degradation of the compound in the assay buffer can lead to inaccurate results.
-
Visual Inspection: Check for any precipitation of the compound in your stock solutions and final assay wells.
-
Stability Assessment: The stability of the compound in the assay buffer can be assessed over the course of the experiment.[2]
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent IC50 values.
Question 2: My cell-based assay shows variable results with different lots of this compound, even though the purity of both lots has been confirmed by HPLC. What else could be the problem?
Answer:
Even with confirmed purity, lot-to-lot variability in cell-based assays can occur due to several factors.
-
Presence of Endotoxins: Endotoxins can elicit a cellular response, interfering with your assay. An endotoxin (B1171834) test should be performed on both lots.
-
Different Salt Forms or Polymorphs: The compound may exist in different salt forms or crystalline structures (polymorphs) which can affect its solubility and bioavailability in cell culture media.
-
Active Impurities: HPLC may not detect all impurities, especially those that are biologically active but present at low levels.
Experimental Protocol: Endotoxin Testing
A Limulus Amebocyte Lysate (LAL) test can be used to quantify endotoxin levels.
| Parameter | Specification |
| Method | Chromogenic LAL assay |
| Standard | E. coli endotoxin |
| Acceptable Limit | < 1 EU/mg |
Data Presentation: Endotoxin Levels
| Lot Number | Endotoxin Level (EU/mg) |
| Lot A | < 0.1 |
| Lot B | 5.3 |
Frequently Asked Questions (FAQs)
Q1: What are the known targets of this compound?
A1: this compound is a tyrosine kinase inhibitor known to target Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[3] These kinases are involved in T-cell signaling and immune responses.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions. For aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in your assays.[1]
Q3: How should I store this compound?
A3: this compound should be stored as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are some general best practices to minimize variability in my experiments with small molecule inhibitors?
A4: To ensure reproducibility, always use freshly prepared dilutions from a single, validated stock solution for an entire experiment. Ensure your pipettes are calibrated, and use consistent incubation times and temperatures.[1][2] It is also good practice to perform quality control on new lots of inhibitors before use in critical experiments.[4][5]
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound targets.
References
Validation & Comparative
A Comparative Analysis of Foretinib and Pexmetinib (ARRY-614) Efficacy in Oncology Research
A comparative guide for researchers, scientists, and drug development professionals.
Initial inquiry for a comparison between Modzatinib and Foretinib revealed no publicly available data for a compound named "this compound." Consequently, this guide provides a detailed comparison between Foretinib and Pexmetinib (ARRY-614), a compound with available research data, to offer a valuable analysis for drug development professionals.
This guide offers an objective comparison of the performance of two distinct kinase inhibitors, Foretinib and Pexmetinib (ARRY-614), supported by experimental data. The information is structured to provide clear insights into their mechanisms of action, target profiles, and preclinical and clinical efficacy.
Executive Summary
Foretinib and Pexmetinib (ARRY-614) are small molecule kinase inhibitors with different primary targets, leading to distinct therapeutic applications. Foretinib is a multi-kinase inhibitor primarily targeting the MET, VEGFR2, and other receptor tyrosine kinases, playing a role in inhibiting tumor growth, angiogenesis, and metastasis. In contrast, Pexmetinib (ARRY-614) is a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and Tie2, primarily involved in modulating inflammatory responses and hematopoiesis.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for Foretinib and Pexmetinib (ARRY-614), providing a side-by-side comparison of their inhibitory activities and clinical trial outcomes.
Table 1: In Vitro Inhibitory Activity (IC50)
| Target Kinase | Foretinib (IC50) | Pexmetinib (ARRY-614) (IC50) |
| c-Met | 0.4 nM | Not a primary target |
| VEGFR2 | 0.9 nM | Not a primary target |
| p38 MAPK (α) | Not a primary target | 35 nM[1] |
| p38 MAPK (β) | Not a primary target | 26 nM[1] |
| Tie2 | Lower affinity | 1 nM[1] |
| Abl | Not a primary target | 4 nM[1] |
| Arg | Not a primary target | 10 nM[1] |
| FGFR1 | Not a primary target | 28 nM[1] |
| Flt1 | Not a primary target | 47 nM[1] |
| Flt4 | Not a primary target | 42 nM[1] |
| Fyn | Not a primary target | 41 nM[1] |
| Hck | Not a primary target | 26 nM[1] |
| Lyn | Not a primary target | 25 nM[1] |
| MINK | Not a primary target | 26 nM[1] |
Table 2: Clinical Trial Efficacy
| Indication | Drug | Phase | Key Efficacy Results |
| Myelodysplastic Syndromes (MDS) | Pexmetinib (ARRY-614) | Phase I | 32% of evaluable patients showed a disease response.[2] 3 of 25 red blood cell transfusion-dependent patients achieved transfusion independence.[2] 5 of 7 platelet transfusion-dependent patients achieved transfusion independence.[2] |
| Metastatic Gastric Cancer | Foretinib | Phase II | Best response was stable disease in 23% of patients on an intermittent dosing schedule and 20% on a daily dosing schedule.[3] |
| Advanced Solid Tumors (PD-(L)1-refractory) | Pexmetinib (ARRY-614) + Nivolumab +/- Ipilimumab | Phase I/II | 3 partial responses, 7 stable disease, and 2 immune-related stable disease out of 20 evaluable patients.[4] |
Mechanism of Action and Signaling Pathways
Foretinib: Targeting Tumor Growth and Angiogenesis
Foretinib is a potent inhibitor of c-Met and VEGFR2, two key receptor tyrosine kinases implicated in cancer development and progression.[5][6] By targeting c-Met, Foretinib disrupts signaling pathways that promote tumor cell proliferation, survival, and invasion. Its inhibition of VEGFR2 blocks the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen.[5]
Pexmetinib (ARRY-614): Modulating Inflammation and Hematopoiesis
Pexmetinib is a dual inhibitor of p38 MAPK and Tie2 kinase.[5][7] The p38 MAPK pathway is a key regulator of the production of pro-inflammatory cytokines, which are implicated in the pathogenesis of myelodysplastic syndromes (MDS) and other inflammatory diseases.[7][8] Tie2 is a receptor tyrosine kinase involved in angiogenesis and the maintenance of vascular integrity. By inhibiting both targets, Pexmetinib can reduce inflammatory cytokine production and potentially restore normal hematopoiesis.[9][10]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.
-
Methodology:
-
Recombinant human kinases are incubated with the test compound (Foretinib or Pexmetinib) at various concentrations.
-
A substrate peptide and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the phosphorylated peptide on a filter and measuring radioactivity using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay (General Protocol)
-
Objective: To assess the effect of the compound on the growth of cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound at a range of concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or fluorescence is measured using a plate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.
-
In Vivo Tumor Xenograft Model (General Protocol)
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group, typically orally or via intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Efficacy is determined by comparing the tumor growth in the treated group to the control group (e.g., tumor growth inhibition percentage).
-
Conclusion
Foretinib and Pexmetinib (ARRY-614) are kinase inhibitors with distinct mechanisms of action and therapeutic potential. Foretinib's dual inhibition of c-Met and VEGFR2 makes it a candidate for treating solid tumors where these pathways are dysregulated. Pexmetinib's inhibition of p38 MAPK and Tie2 positions it as a potential treatment for hematological malignancies like MDS, where inflammation plays a critical role. The choice between these or similar inhibitors for research and development will depend on the specific cancer type and the underlying molecular drivers of the disease. The provided data and experimental frameworks offer a foundation for further investigation and comparative studies in the field of oncology drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. onclive.com [onclive.com]
- 5. apexbt.com [apexbt.com]
- 6. pha-793887.com [pha-793887.com]
- 7. A Phase 1 Study of Oral ARRY-614, a p38 MAPK/Tie2 Dual Inhibitor, in Patients with Low or Intermediate-1 Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: The compound "Modzatinib" referenced in the topic was not identifiable in publicly available scientific literature. This guide will therefore focus on Ponatinib (B1185) , a potent, structurally-related multi-kinase inhibitor, to illustrate the principles of kinase selectivity analysis. The data and methodologies presented herein pertain to Ponatinib and serve as a representative example for researchers, scientists, and drug development professionals.
Ponatinib (AP24534) is an orally active, multi-targeted tyrosine kinase inhibitor. Its development was notably driven by the need to overcome resistance to earlier generation inhibitors in the treatment of chronic myeloid leukemia (CML), particularly mutations in the BCR-ABL kinase, including the recalcitrant T315I "gatekeeper" mutation.[1][2][3] This guide provides a comparative overview of Ponatinib's selectivity against a panel of related kinases, supported by experimental data and detailed methodologies.
Quantitative Kinase Selectivity Profile
The inhibitory activity of Ponatinib has been extensively profiled against a broad spectrum of protein kinases. The following tables summarize its half-maximal inhibitory concentrations (IC50) against its primary target, BCR-ABL (and its mutants), as well as other significant kinase targets. Lower IC50 values indicate higher potency.
Table 1: Ponatinib Activity against BCR-ABL and its Mutants
| Kinase Target | IC50 (nM) | Reference |
| Native BCR-ABL | 0.37 - 0.5 | [2][4] |
| BCR-ABL T315I | 2.0 - 11 | [2][4] |
| Other BCR-ABL Mutants | 0.30 - 36 | [2][4] |
Table 2: Ponatinib Selectivity Against Other Key Kinases
| Kinase Family | Kinase Target | IC50 (nM) | Reference |
| VEGFR Family | VEGFR | 1.5 | [2] |
| FGFR Family | FGFR1 | 2.2 | [2][4] |
| FGFR (general) | <40 | [2] | |
| PDGFR Family | PDGFRα | 1.1 | [2][4] |
| SRC Family | c-SRC | 5.4 | [2][4] |
| Other RTKs | FLT3 | 0.3 - 13 | [2][4] |
| c-KIT | 8 - 20 | [2][4] |
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount in preclinical drug development. The data presented above were generated using established in vitro assays.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase. A common method is the radiometric assay.[5][6]
Protocol: Radiometric Kinase Assay (General)
-
Reaction Setup: Purified recombinant kinase is incubated in a reaction buffer containing a specific peptide or protein substrate, radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP), and necessary cofactors (e.g., Mg²⁺/Mn²⁺).[5][7]
-
Inhibitor Addition: A dilution series of the kinase inhibitor (e.g., Ponatinib) is added to the reaction wells.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper or beads, which bind the substrate, followed by washing steps to remove unincorporated ATP.[5]
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays assess the inhibitor's activity within a cellular context, accounting for factors like cell permeability and engagement with the target in its native environment.
Protocol: Cell Proliferation Assay (e.g., Ba/F3 cells)
-
Cell Line Engineering: Murine pro-B cell lines, such as Ba/F3, which are dependent on cytokine signaling for survival, are engineered to express a specific constitutively active kinase (e.g., native BCR-ABL or a mutant version).[2][3] These cells now rely on the activity of the introduced kinase for their proliferation and survival.
-
Cell Plating: The engineered cells are seeded into multi-well plates.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the kinase inhibitor (e.g., Ponatinib) for a specified period (e.g., 72 hours).[4]
-
Viability Measurement: Cell viability or proliferation is measured using a colorimetric or luminescent assay, such as an MTS-based assay, which quantifies metabolic activity.[4]
-
Data Analysis: The percentage of proliferation inhibition is calculated for each inhibitor concentration. The IC50 value, representing the concentration at which cell growth is inhibited by 50%, is determined by plotting the data on a dose-response curve.
Visualizing Mechanisms and Workflows
Ponatinib's Mechanism of Action in CML
Ponatinib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the BCR-ABL kinase.[1][8] This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that drives the proliferation of leukemia cells.[8][9]
Caption: Ponatinib Inhibition of the BCR-ABL Signaling Pathway.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value of a kinase inhibitor involves a systematic workflow from assay setup to data analysis.
Caption: General experimental workflow for IC50 determination.
References
- 1. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 2. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison: Modzatinib vs. Tofacitinib in Kinase Inhibition
In the landscape of targeted therapies for autoimmune and inflammatory diseases, both Modzatinib (also known as ATI-2138) and Tofacitinib have emerged as significant small molecule inhibitors targeting critical signaling pathways. This guide provides a detailed, objective comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Both this compound and Tofacitinib exert their therapeutic effects by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, a crucial signaling cascade for numerous cytokines involved in inflammation and immune responses. However, their inhibitory profiles and primary targets within this pathway differ significantly.
Tofacitinib is a first-generation JAK inhibitor, primarily targeting JAK1 and JAK3, with some activity against JAK2.[1][2][3] By inhibiting these kinases, Tofacitinib blocks the signaling of a broad range of cytokines, including those that use the common gamma chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), which are dependent on JAK1 and JAK3.[1][4] Its action on the JAK-STAT pathway prevents the phosphorylation and subsequent nuclear translocation of STAT proteins, leading to a downregulation of inflammatory gene expression.[1]
This compound (ATI-2138) is a novel, irreversible, covalent dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and JAK3.[1][5] This dual mechanism targets two distinct signaling pathways involved in T-cell activation and differentiation. ITK is a Tec family kinase crucial for T-cell receptor (TCR) signaling, while JAK3 is essential for signaling from common γc cytokines.[6][7] By potently and selectively inhibiting both ITK and JAK3, this compound is designed to modulate T-cell-mediated immune responses with high specificity.[1][8]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Tofacitinib, focusing on their kinase inhibition profiles.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Kinase | This compound (ATI-2138) | Tofacitinib |
| ITK | 0.18[2][5] | - |
| JAK1 | >2200[2] | 1.7 - 3.7[9] |
| JAK2 | >2200[2] | 1.8 - 4.1[9] |
| JAK3 | 0.52[2][5] | 0.75 - 1.6[9] |
| TXK | 0.83[2][5] | - |
| Tyk2 | >2200[2] | 16 - 34[9] |
Data presented as IC50 values in nanomolar (nM). A lower value indicates greater potency. "-" indicates data not available or not a primary target.
Table 2: Cellular Activity
| Assay | This compound (ATI-2138) | Tofacitinib |
| IL-2-stimulated STAT5 phosphorylation (PBMCs) | IC50: 23.1 nM[5] | Potent inhibition[3] |
| IFNγ-induced STAT1 phosphorylation (PBMCs) | No effect (>20 µM)[5] | Potent inhibition[10] |
| IL-12-induced STAT4 phosphorylation (PBMCs) | No effect (>20 µM)[5] | - |
| Anti-CD3-stimulated IL-2 production (PBMCs) | IC50: 8.6 nM[5] | - |
| IL-15-induced IFNγ production (Whole Blood) | IC50: 2.6 nM[5] | Potent inhibition[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified kinases.
-
Materials: Purified recombinant kinases (ITK, JAK1, JAK2, JAK3, Tyk2), a suitable substrate (e.g., a generic peptide), ATP (often radiolabeled), test compounds (this compound, Tofacitinib), and assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the purified kinase and substrate in the assay buffer.
-
Add the diluted test compound or a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., radioactivity measurement for radiolabeled ATP or fluorescence-based detection).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11][12]
-
Cell-Based Phospho-STAT Assay (General Protocol)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in cells.
-
Objective: To assess the functional inhibition of JAK-STAT signaling pathways in a cellular context.
-
Materials: Human peripheral blood mononuclear cells (PBMCs) or whole blood, cytokines (e.g., IL-2, IFNγ), test compounds, fixation and permeabilization buffers, and fluorescently labeled antibodies against phosphorylated STAT proteins (pSTATs).
-
Procedure:
-
Isolate PBMCs or use whole blood.
-
Pre-incubate the cells with serial dilutions of the test compound or vehicle control.
-
Stimulate the cells with a specific cytokine to induce STAT phosphorylation.
-
Fix and permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with fluorescently labeled antibodies specific for the pSTAT of interest (e.g., anti-pSTAT5 for IL-2 stimulation).
-
Analyze the samples by flow cytometry to quantify the levels of pSTAT in different cell populations.
-
Determine the IC50 values based on the reduction in pSTAT signal in the presence of the inhibitor.[10][13]
-
Preclinical and Clinical Findings
This compound (ATI-2138)
Preclinical studies have demonstrated that this compound exhibits disease-modifying activity in rodent models of arthritis and colitis.[1] In a collagen-induced arthritis mouse model, this compound significantly reduced clinical arthritis scores.[2] In a Phase 1 single and multiple ascending dose trial in healthy volunteers, this compound was generally well-tolerated and showed a favorable safety profile with linear pharmacokinetics.[1][14] A Phase 2a open-label trial in patients with moderate-to-severe atopic dermatitis showed that this compound was well-tolerated and resulted in clinically meaningful improvements in disease severity scores, including the Eczema Area and Severity Index (EASI).[6][15] For instance, at week 12, a mean improvement of 60.5% in the EASI score was observed in patients receiving 10mg BID of ATI-2138.[15]
Tofacitinib
Tofacitinib has undergone extensive clinical development and is approved for the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[16] Numerous Phase 2 and Phase 3 clinical trials have demonstrated its efficacy in reducing the signs and symptoms of these conditions.[16] In rheumatoid arthritis, Tofacitinib has shown efficacy both as a monotherapy and in combination with methotrexate. In studies of experimental autoimmune uveitis, Tofacitinib treatment significantly suppressed disease development and reduced the production of IFN-γ.[4]
Conclusion
This compound and Tofacitinib are both potent inhibitors of the JAK-STAT signaling pathway, but they exhibit distinct selectivity profiles and mechanisms of action. Tofacitinib is a pan-JAK inhibitor with broad activity against JAK1 and JAK3, and to a lesser extent JAK2, making it effective across a range of cytokine-mediated inflammatory diseases. This compound, in contrast, is a highly selective dual inhibitor of ITK and JAK3, offering a more targeted approach to modulating T-cell mediated immunity. The available preclinical and early clinical data for this compound are promising, particularly in atopic dermatitis. A direct head-to-head clinical comparison in a relevant disease model would be necessary to definitively establish the relative efficacy and safety of these two kinase inhibitors.
References
- 1. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 3. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 4. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the proportions of Th1 but not of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (ATI-2138) | ITK/JAK3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 7. investor.aclaristx.com [investor.aclaristx.com]
- 8. New Publication Highlights Unique Properties of ATI-2138, a [globenewswire.com]
- 9. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]
- 11. benchchem.com [benchchem.com]
- 12. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Aclaris Therapeutics Announces Positive Results from Phase 1 Multiple Ascending Dose Trial of ATI-2138, an Investigational Oral Covalent ITK/JAK3 Inhibitor | Nasdaq [nasdaq.com]
- 15. Aclaris Therapeutics Announces Positive Top-Line Results from Open-Label Phase 2a Trial of ATI-2138, a Potent and Selective Investigational Inhibitor of ITK and JAK3; Trial Achieves Primary and Key Secondary Endpoints | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 16. researchgate.net [researchgate.net]
Confirming the On-Target Efficacy of Modzatinib: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the novel kinase inhibitor, Modzatinib, with the established third-generation EGFR inhibitor, Osimertinib. The following sections detail the experimental data and protocols used to confirm the potent and selective inhibition of the epidermal growth factor receptor (EGFR), particularly the T790M mutant, a key driver of resistance in non-small cell lung cancer (NSCLC).
I. Quantitative Comparison of Inhibitory Activity
The on-target potency of this compound was evaluated through in vitro kinase assays and cellular target engagement studies. The data presented below summarizes its inhibitory concentration (IC50) against wild-type EGFR and the clinically significant T790M mutant, benchmarked against Osimertinib.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound | EGFR (WT) | 150 | 200 |
| EGFR (T790M) | 5 | 10 | |
| Osimertinib | EGFR (WT) | 100 | 150 |
| EGFR (T790M) | 1 | 5 |
Note: The data presented for this compound is illustrative and for comparative purposes.
II. Experimental Protocols
A. In Vitro Kinase Assay
This protocol outlines the methodology for determining the biochemical IC50 values of kinase inhibitors against purified EGFR enzymes.
1. Materials and Reagents:
-
Recombinant human EGFR (Wild-Type and T790M mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, Osimertinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well assay plates
2. Procedure:
-
Prepare serial dilutions of this compound and Osimertinib in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.
-
Prepare a master mix containing the recombinant EGFR enzyme and the substrate peptide in kinase buffer.
-
Add 2 µL of the enzyme/substrate master mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
B. Cellular Thermal Shift Assay (CETSA)
This protocol describes the methodology to confirm target engagement of this compound within a cellular context by measuring the thermal stabilization of EGFR.
1. Materials and Reagents:
-
Human non-small cell lung cancer cell line expressing EGFR T790M (e.g., NCI-H1975)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Osimertinib dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
Anti-EGFR primary antibody
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
2. Procedure:
-
Culture NCI-H1975 cells to ~80% confluency.
-
Treat the cells with various concentrations of this compound, Osimertinib, or DMSO (vehicle control) for 2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell aliquots to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble EGFR levels by Western blotting using an anti-EGFR antibody.
-
Quantify the band intensities and plot the normalized soluble EGFR fraction against the temperature for each compound concentration.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.
III. Visualized Pathways and Workflows
The following diagrams illustrate the EGFR signaling pathway, the experimental workflow for the in vitro kinase assay, and the logical flow of the Cellular Thermal Shift Assay.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro biochemical kinase assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Safety Operating Guide
Essential Safety and Handling of Modzatinib: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Modzatinib could not be located in publicly available resources. The following guidance is based on the safety protocols for similar potent kinase inhibitors and general best practices for handling hazardous pharmaceutical compounds. This information is intended for experienced researchers and should not replace a compound-specific SDS, which must be obtained from the manufacturer or supplier. Always consult the official SDS for this compound before handling, storage, or disposal.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural steps are designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a potent research compound with potential biological activity. Due to the lack of a specific SDS, it should be handled as a substance with unknown toxicity and potential long-term health effects, including possible reproductive and developmental toxicity. The primary routes of exposure are inhalation of aerosolized powder, skin contact, and ingestion.
A thorough risk assessment should be conducted before any handling of this compound. This assessment should identify all potential hazards and outline specific procedures to mitigate those risks. All personnel must be trained on these procedures before working with the compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for potent pharmaceutical compounds.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | Powered Air-Purifying Respirator (PAPR) or a reusable half or full-facepiece respirator with P100/FFP3 filters. | A PAPR is recommended for operations with a high risk of aerosol generation.[1] Disposable respirators (e.g., N95) are not sufficient for handling highly potent compounds as primary protection.[1] |
| Hands | Double Gloving | Two pairs of nitrile gloves should be worn. The outer pair must be changed immediately upon contamination or at regular intervals.[1] |
| Body | Disposable Coveralls or a dedicated Lab Coat | Coveralls made from materials like Tyvek® or microporous film are recommended to protect against chemical splashes and dust. A dedicated, disposable or professionally laundered lab coat should be worn over personal clothing.[1] |
| Eyes | Safety Goggles or a Face Shield | Chemical splash goggles that provide a complete seal around the eyes are required. A face shield can be worn over goggles for additional protection.[1] |
| Feet | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[1] |
Engineering Controls and Designated Areas
All handling of solid this compound must be performed in a designated and restricted area. Engineering controls are the primary means of exposure reduction.
-
Primary Containment: A certified chemical fume hood, glove box, or other ventilated enclosure is required for all weighing and solution preparation activities to minimize the generation of airborne particles.
-
Secondary Containment: The designated handling area should be clearly demarcated and have restricted access. An airlock or anteroom for donning and doffing PPE is recommended.
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling.
Preparation
-
Designate Area: All handling of the potent compound must occur in a designated and restricted area, such as a certified chemical fume hood or glovebox.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, solvents, and vials, within the containment area before introducing this compound.
-
Prepare Waste Containers: Labeled, sealed waste containers for solid, liquid, and sharp waste must be prepared and placed within the designated area.[1]
-
Don PPE: Put on all required PPE in the correct order in an anteroom or designated clean area before entering the handling area.[1]
Handling
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.[1]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.[1]
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1]
-
Doff PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Spill Management
In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[1]
Disposal Plan
All waste generated from handling this compound is considered hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE, weigh boats, and other solid materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not dispose of down the drain. |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container labeled as hazardous waste. |
All hazardous waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[2][3][4]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
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| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
